molecular formula C5H2Cl2N2O2 B057353 2,4-Dichloro-3-nitropyridine CAS No. 5975-12-2

2,4-Dichloro-3-nitropyridine

Cat. No.: B057353
CAS No.: 5975-12-2
M. Wt: 192.98 g/mol
InChI Key: RTXYIHGMYDJHEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYIHGMYDJHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441383
Record name 2,4-Dichloro-3-nitropyridine
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-12-2
Record name 2,4-Dichloro-3-nitropyridine
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Record name 2,4-Dichloro-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, render it highly reactive and valuable for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as white to yellow crystals.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueReference(s)
CAS Number 5975-12-2[2][3]
Molecular Formula C₅H₂Cl₂N₂O₂[3]
Molecular Weight 192.99 g/mol [3]
Appearance White to yellow solid/powder to crystal[1][4]
Thermal and Physical Properties
PropertyValueReference(s)
Melting Point 61.5-62 °C[4]
Boiling Point 285.7 ± 35.0 °C (Predicted)[4]
Density 1.629 ± 0.06 g/cm³ (Predicted)
Solubility Profile
SolventSolubilityReference(s)
MethanolSoluble[5]
EthanolSoluble[5]
ChloroformSlightly Soluble[5]
Petroleum EtherPoor solubility[5]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its structure.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two chlorine atoms and the nitro group will cause these protons to be significantly deshielded, resulting in downfield chemical shifts.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.0-8.5Doublet~5-6
H-6~7.5-8.0Doublet~5-6
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the chlorine and nitro groups will be significantly influenced by their electronic effects.

CarbonChemical Shift (δ, ppm)
C-2~150-155
C-3~135-140
C-4~145-150
C-5~125-130
C-6~120-125
Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
1550-1475N-O asymmetric stretch (nitro group)
1360-1290N-O symmetric stretch (nitro group)
1600-1400C=C and C=N stretching (in-ring)
850-550C-Cl stretch
Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

m/zFragment
192/194/196[M]⁺ (Molecular ion with chlorine isotopes)
162/164[M-NO]⁺
147/149[M-NO₂]⁺
112[M-NO₂-Cl]⁺

Synthesis of this compound

This compound is typically synthesized from 2,4-dihydroxy-3-nitropyridine (B116508) or its tautomer, 4-hydroxy-3-nitropyridin-2(1H)-one.[4][6] The synthesis involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Workflow Start 2,4-Dihydroxy-3-nitropyridine Reagent Phosphorus Oxychloride (POCl3) Start->Reagent Reaction Product This compound Reagent->Product Chlorination Workup Quenching, Extraction, and Purification Product->Workup Isolation

Synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine
  • Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl₃).[6]

  • Reaction Conditions: Heat the reaction mixture at 90 °C for 20 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[6]

    • Carefully pour the concentrated residue into ice water.[6]

    • Extract the aqueous mixture with ethyl acetate (B1210297).[6]

    • Combine the organic phases, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to obtain this compound as a colorless crystalline solid.[6]

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.[2] This reactivity is a cornerstone of its utility in organic synthesis.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for SNAr with an Amine
  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as acetonitrile.

  • Addition of Reagents: Slowly add a solution of the desired amine (1.0-1.2 eq.) and a base, such as triethylamine (B128534) (1.5 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity: TNF-α Inhibition

This compound has been identified as a precursor for the synthesis of compounds that act as inhibitors of tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine that exists as a homotrimer. Small molecule inhibitors can promote the disassembly of this trimer, thereby inhibiting its biological activity. This mechanism of action is a target for the development of anti-inflammatory drugs.

TNF_Inhibition TNF_Trimer Active TNF-α Trimer Inactive_Dimer Inactive TNF-α Dimer TNF_Trimer->Inactive_Dimer Promotes Disassembly Inhibitor Small Molecule Inhibitor Inhibitor->TNF_Trimer Inactive_Monomer Inactive TNF-α Monomer Inactive_Dimer->Inactive_Monomer Further Dissociation

Mechanism of TNF-α Inhibition by a Small Molecule.

Applications

The reactivity of this compound makes it a valuable intermediate in several fields:

  • Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[2] Its use in the development of compounds with potential applications in autoimmune diseases and cancer has also been explored.[2]

  • Agrochemicals: This compound serves as an intermediate in the synthesis of herbicides and insecticides.[1]

  • Material Science: It is used in the production of specialized polymers and coatings.[1]

Safety and Handling

This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and material science. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an invaluable tool for researchers and scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the development of novel and functional molecules.

References

2,4-Dichloro-3-nitropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-dichloro-3-nitropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, molecular structure, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

This compound is a versatile heterocyclic compound.[1] Its reactivity is enhanced by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine (B92270) ring, making it an essential building block in organic synthesis.[1][2]

Molecular Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₅H₂Cl₂N₂O₂[1][4][5][6]

  • Canonical SMILES: C1=CN=C(C(=C1Cl)N(=O)=O)Cl[4]

The structural details are summarized in the table below.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 5975-12-2 [1][4][5][6][7]
Molecular Weight 192.99 g/mol [1][4][5]
PubChem CID 10535773 [1][3]
MDL Number MFCD09261088 [1][4]

| EC Number | 688-499-7 |[3] |

Table 2: Physicochemical Properties

Property Value Reference
Appearance White to yellow solid [1]
Melting Point 61.5-62 °C [8]
Boiling Point 285.7 ± 35.0 °C at 760 mmHg [6][8]
Density 1.6 ± 0.1 g/cm³ [6]

| Purity | ≥97% to ≥99% (HPLC) |[1][4] |

Table 3: Computational Chemistry Data

Descriptor Value Reference
Topological Polar Surface Area (TPSA) 56.03 [4]
LogP 2.2966 [4]
Hydrogen Bond Acceptors 3 [4]
Hydrogen Bond Donors 0 [4]

| Rotatable Bonds | 1 |[4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the chlorination of a dihydroxynitropyridine precursor.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine (B116508)

This procedure details the conversion of 2,4-dihydroxy-3-nitropyridine to the target compound using phosphorus oxychloride (POCl₃) and a base like diisopropylethylamine (DIPEA).

  • Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl₃).[7][9]

  • Addition of Base: Add diisopropylethylamine (DIPEA) to the suspension over a period of 1 hour.[9] The reaction is exothermic and the temperature should be controlled by the rate of addition.[9]

  • Heating: Heat the reaction mixture to approximately 90-100°C and maintain for several hours (e.g., 4-20 hours) until the reaction is complete, which can be monitored by HPLC.[7][9]

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it into a vigorously stirred ice-water mixture to quench the reaction.[7][9] A solid product will precipitate.[9]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 x 150 mL).[7]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[7]

  • Purification: The crude product can be further purified by silica (B1680970) gel column chromatography using an eluent such as 50% ethyl acetate/hexane to yield this compound as a colorless or off-white crystalline solid.[7][9]

G cluster_synthesis Synthesis Workflow start Start: 2,4-dihydroxy-3-nitropyridine react Suspend in POCl3 Add DIPEA Heat to 90-100°C start->react quench Cool to RT Quench in Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify end End Product: This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a key intermediate due to its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group activates the chlorine atoms, particularly at the C4 position (para to the nitro group), making it a prime site for nucleophilic attack.[10]

This reactivity is leveraged in the synthesis of a wide range of more complex molecules.[1]

  • Pharmaceutical Development: It is a crucial reactant in the synthesis of various pharmaceuticals.[1] A notable example is its use in the discovery of Imigliptin, a selective dipeptidyl peptidase IV (DPP-4) inhibitor for treating type 2 diabetes.[7][8] It has also been used to synthesize quinoline (B57606) derivatives with potential applications in treating autoimmune diseases or cancer.[7]

  • Agrochemical Chemistry: The compound serves as an important intermediate in the production of herbicides and insecticides.[1]

  • Biological Activity: this compound has been shown to inhibit the influenza virus in vitro and can act as an inhibitor of tumor necrosis factor-alpha (TNFα) production.[7]

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) reactant This compound product Substituted Nitropyridine (e.g., Precursor to DPP-4 Inhibitor) reactant->product SₙAr Reaction nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->product

Caption: Role as a precursor in synthesis via Nucleophilic Aromatic Substitution.

The compound's role as a building block for advanced therapeutics like DPP-4 inhibitors highlights its importance in modern drug discovery pipelines. The synthesis pathway allows for the strategic introduction of various functional groups to modulate the biological activity of the final molecule.

G cluster_drug_dev Drug Development Logical Pathway start 2,4-Dichloro- 3-nitropyridine intermediate Key Intermediate (via SNAr reaction) start->intermediate Synthesis api DPP-4 Inhibitor (e.g., Imigliptin) intermediate->api Further Synthesis target Therapeutic Target: DPP-4 Enzyme api->target Inhibition

Caption: Logical pathway from building block to therapeutic agent.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13]

  • First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do, and continue rinsing.[11]

  • First Aid (Skin): If on skin, wash with plenty of soap and water.[13][14][15]

  • Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[1][12] Keep the container tightly closed.[13] Recommended storage temperatures range from 0-8°C to room temperature.[1][4]

Disposal should be carried out by a licensed professional waste disposal service, potentially via a chemical incinerator.[11]

References

An In-depth Technical Guide to the Synthesis and Reactivity of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,4-dichloro-3-nitropyridine, a key building block in medicinal chemistry and materials science. This document details established synthetic protocols, explores its reactivity profile with a focus on nucleophilic aromatic substitution, and presents quantitative data and experimental methodologies to support further research and development.

Synthesis of this compound

The most prevalent and high-yielding methods for the synthesis of this compound commence with the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) or its tautomer, 4-hydroxy-3-nitropyridin-2(1H)-one. The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). Variations in the reaction conditions, such as the inclusion of a base, can influence the reaction rate and yield.

A common synthetic pathway involves the direct chlorination of 2,4-dihydroxy-3-nitropyridine with neat phosphorus oxychloride at elevated temperatures. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine, can facilitate the reaction, often allowing for lower reaction temperatures and shorter reaction times.

Synthesis_Workflow start Start: 2,4-Dihydroxy-3-nitropyridine reagents POCl3 (with or without base) start->reagents Add reaction Chlorination Reaction reagents->reaction Heat workup Aqueous Workup (Quenching with ice water) reaction->workup Cool and Quench extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: this compound purification->product

Quantitative Data for Synthesis Protocols

The following table summarizes key quantitative data from various reported synthetic methods for this compound.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxy-3-nitropyridinePOCl₃902094[1]
4-Hydroxy-3-nitropyridin-2(1H)-onePOCl₃951.585.7[2]
2,4-Dihydroxy-3-nitropyridinePOCl₃, DIPEA90-85[3]
4-Chloro-3-nitropyridin-2-olPOCl₃, Triethylamine80-1004-6-[4]
Detailed Experimental Protocols

Protocol 1: Synthesis from 2,4-Dihydroxy-3-nitropyridine (without base) [1]

  • Reaction Setup: Suspend 15.0 g (96.2 mmol) of 2,4-dihydroxy-3-nitropyridine in 200 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the reaction mixture at 90°C for 20 hours.

  • Workup: After cooling to room temperature, concentrate the mixture to a volume of approximately 50 mL by reduced pressure distillation. Carefully pour the concentrated residue into about 300 mL of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 150 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Redissolve the residue in 30 mL of ethyl acetate and add 30 mL of hexane. Purify the product by silica (B1680970) gel column chromatography using 50% ethyl acetate/hexane as the eluent to yield this compound as a colorless crystalline solid (17.4 g, 94% yield).

Protocol 2: Synthesis from 2,4-Dihydroxy-3-nitropyridine (with DIPEA) [3]

  • Reaction Setup: Place 23.7 g (0.152 mol) of 2,4-dihydroxy-3-nitropyridine in a 500 mL flask, followed by the addition of 42.5 mL (0.457 mol) of POCl₃ with agitation.

  • Reagent Addition: Add 39.7 mL (0.228 mol) of diisopropylethylamine (DIPEA) over 45 minutes. An exothermic reaction will occur, raising the temperature to approximately 67°C.

  • Reaction: After the exotherm subsides, heat the mixture to 90°C and monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete (purity >98%), quench the reaction mixture by adding it to 250 g of ice in 50 mL of water.

  • Isolation: Filter the resulting solid, wash with deionized water (2 x 100 mL), and allow it to air-dry on the filter for 72 hours to obtain the product (25.1 g, 85% yield) as a light tan solid.

Reactivity of this compound

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine (B92270) ring, activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack.

Regioselectivity of Nucleophilic Aromatic Substitution

A key feature of the reactivity of this compound is the high regioselectivity observed in SNAr reactions. Nucleophilic attack occurs preferentially at the C4 position. This selectivity is governed by the stability of the intermediate Meisenheimer complex.

Regioselectivity start This compound + Nucleophile (Nu-) intermediate_c4 intermediate_c4 start->intermediate_c4 More Favorable intermediate_c2 intermediate_c2 start->intermediate_c2 Less Favorable

Attack at the C4 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the oxygen atoms of the para-nitro group through resonance, leading to a more stable intermediate and a lower activation energy for this pathway. In contrast, attack at the C2 position does not permit this direct resonance stabilization by the nitro group, resulting in a less stable intermediate and a slower reaction rate. Consequently, SNAr reactions on this compound are kinetically controlled and yield predominantly the 4-substituted product.

Reactions with N-Nucleophiles (Amines)

This compound reacts readily with a variety of primary and secondary amines to afford 4-amino-2-chloro-3-nitropyridine (B48866) derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Quantitative Data for Reactions with Amines:

AmineBaseSolventTemperature (°C)TimeYield (%)
CyclopentylamineTriethylamineAcetonitrileRoom Temp.10 min-
Various primary/secondary aminesDIPEANMPRoom Temp.12-16 h-

Detailed Experimental Protocol: Reaction with a Primary Amine

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyridine (B33049) (1.0 equivalent) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired primary amine (1.0 equivalent) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired 4-amino-2-chloro-3-nitropyridine derivative.

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) and sodium ethoxide, readily displace the C4-chloro group of this compound to form 4-alkoxy-2-chloro-3-nitropyridine derivatives. These reactions are typically performed by generating the alkoxide in situ from the corresponding alcohol and a strong base like sodium metal, followed by the addition of the dichloronitropyridine.

Quantitative Data for Reactions with Alkoxides:

AlkoxideSolventConditionsProductYield (%)
Sodium EthoxideEthanol (B145695)Reflux4-Ethoxy-2-chloro-5-nitropyridine65-75

Detailed Experimental Protocol: Reaction with Sodium Ethoxide [4]

  • Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere, add sodium metal (1.1 equivalents) portion-wise to absolute ethanol at 0°C to generate sodium ethoxide in situ.

  • Reagent Addition: After the complete dissolution of the sodium, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are potent nucleophiles that react with this compound to yield 4-thio-substituted-2-chloro-3-nitropyridines. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Detailed Experimental Protocol: Reaction with a Thiol

  • Reaction Setup: Dissolve the thiol (1.1 equivalents) and a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its preparation from readily available starting materials is well-established, and its reactivity is characterized by highly regioselective nucleophilic aromatic substitution at the C4 position. This predictable reactivity makes it an invaluable tool for the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

The Versatility of 2,4-Dichloro-3-nitropyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and steric properties, characterized by the presence of two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine (B92270) scaffold, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. The strategic placement of the nitro group at the 3-position, flanked by two chlorine atoms at the 2- and 4-positions, governs the regioselectivity of nucleophilic substitution reactions, providing a powerful tool for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors, antidiabetic agents, and other therapeutic candidates. The content herein summarizes key synthetic strategies, presents available quantitative biological data, and provides detailed experimental protocols for the synthesis of exemplary derivatives. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using diagrams to facilitate a deeper understanding of the subject matter.

While the primary focus is on this compound, it is important to note that a significant body of research has been conducted on its isomer, 2,4-dichloro-5-nitropyridine. Due to the limited availability of specific quantitative biological data for derivatives of the 3-nitro isomer in the public domain, this guide will, where appropriate, refer to data from the 5-nitro isomer to illustrate the potential of this class of compounds, with clear notation to this effect.

I. Synthetic Applications and Reactivity

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further activated by the strong electron-withdrawing nitro group, renders the chlorine atoms susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[1]

Experimental evidence suggests that the chlorine atom at the C4-position is generally more reactive towards nucleophilic attack than the chlorine at the C2-position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4-position, which is para to the nitro group. This preferential reactivity allows for the sequential and controlled introduction of different functional groups, a key strategy in the construction of diverse compound libraries for drug discovery.

II. Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern medicinal chemistry. The this compound scaffold has proven to be a valuable starting point for the synthesis of potent and selective kinase inhibitors.

A. FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are key regulators of cell proliferation and are frequently overexpressed or mutated in various cancers, particularly acute myeloid leukemia (AML).[2][3] Dual inhibition of FLT3 and Aurora kinases has emerged as a promising therapeutic strategy to overcome drug resistance.[2]

Derivatives of dichloronitropyridine have been utilized in the synthesis of potent dual FLT3/Aurora kinase inhibitors. The general synthetic approach involves the sequential displacement of the two chlorine atoms to introduce different amine-containing moieties, followed by further chemical transformations to construct the final heterocyclic system.

FLT3_Aurora_Pathway FLT3 and Aurora Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Apoptosis Apoptosis Inhibitor Dual FLT3/Aurora Kinase Inhibitor (e.g., CCT241736) Inhibitor->FLT3 Inhibition Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Inhibitor->Apoptosis ROCK_Pathway Rho/ROCK Signaling Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK Contraction Actin-Myosin Contraction MLC_P->Contraction Inhibitor ROCK Inhibitor Inhibitor->ROCK Inhibition ROCK_Synthesis_Workflow Generalized Synthetic Workflow for ROCK Inhibitors Start 2,4-Dichloro- 5-nitropyridine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 4-Substituted-2-chloro- 5-nitropyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Intermediate2 2,4-Disubstituted- 5-nitropyridine Step2->Intermediate2 Step3 Functional Group Manipulations (e.g., Nitro Reduction) Intermediate2->Step3 Final ROCK Inhibitor Step3->Final ALK5_Pathway TGF-β/ALK5 Signaling Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Smad23_P p-Smad2/3 Smad23->Smad23_P Smad_complex Smad Complex Smad23_P->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibition DPP4_Mechanism Mechanism of Action of DPP-4 Inhibitors Food_intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_intake->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas Inactive_incretins Inactive Incretins Incretins->Inactive_incretins Degradation by Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases DPP4 DPP-4 Enzyme DPP4->Inactive_incretins DPP4_inhibitor DPP-4 Inhibitor (e.g., Imigliptin) DPP4_inhibitor->DPP4 Inhibition

References

2,4-Dichloro-3-nitropyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) core, make it an attractive starting material for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals.[1][2]

The strategic positioning of the chloro and nitro substituents activates the pyridine ring for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the selective and sequential introduction of diverse functionalities, enabling the construction of intricate molecular architectures.[3] This guide will delve into the key reactions of this compound, providing detailed experimental protocols and summarizing quantitative data to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₂Cl₂N₂O₂[5]
Molecular Weight 192.99 g/mol [5]
Melting Point 61.5-62 °C[4][5]
Boiling Point 285.7±35.0 °C (Predicted)[4][5]
Density 1.629±0.06 g/cm³ (Predicted)[4][5]
Appearance Light yellow needles or white to orange to green powder/crystals[4][6]
Solubility Soluble in alcohol and ether organic solvents.[7]
CAS Number 5975-12-2[7]

Reactivity and Key Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the two chlorine atoms and the C-3 nitro group. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, particularly at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically useful reaction of this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3]

Regioselectivity: Experimental evidence consistently shows a strong preference for the initial nucleophilic attack to occur at the C-4 position.[3][8] This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the adjacent nitro group when the nucleophile attacks the C-4 position (para to the nitro group).[3] Attack at the C-2 position (meta to the nitro group) results in a less stable intermediate.[3] The second chlorine atom at the C-2 position can be substituted in a subsequent step, often requiring more forcing conditions.[3]

Competing SNAr Pathways

The following tables summarize the outcomes of SNAr reactions with various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution with N-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference(s)
2-FluoroanilineDIPEA, DMF, rt, 12 h4-(2-Fluorophenylamino)-2-chloro-5-nitropyridineN/A[9]
Substituted AnilinesEthylene glycol, heat2-Anilino-3-nitropyridine derivatives90-94[10]
CyclopentylamineTriethylamine (B128534), Acetonitrile (B52724), rt, 10 min4-(Cyclopentylamino)-2-chloro-5-nitropyridineN/A[8]
Heterocyclic amidesCatalytic conditionsImidazole[4,5-b]pyridine derivativesN/A[10]

Table 2: Nucleophilic Aromatic Substitution with O-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference(s)
2-Chloro-6-methoxypyridineNitric acid2-Chloro-6-methoxy-3-nitropyridine90-93[11]
4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileAlkyl bromides, Cs₂CO₃2-Alkoxy-3-cyanopyridines87-95[12]

Table 3: Nucleophilic Aromatic Substitution with S-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference(s)
ThiolsN/AThio-substituted naphthoquinone derivatives56[13]
Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amino group, providing access to valuable 3-aminopyridine (B143674) intermediates. These intermediates are crucial for the synthesis of various biologically active compounds, including kinase inhibitors.[9]

Table 4: Reduction of the Nitro Group

SubstrateReagents and ConditionsProductYield (%)Reference(s)
This compoundIron powder, Acetic acid, 40 °C, 2 h3-Amino-2,4-dichloropyridine87[7]
2-Anilino-3-nitropyridine derivativesSnCl₂, Methanol, reflux, 3 h2-Anilino-pyridin-3-amine derivatives77-85[10]
2-Chloro-3-nitropyridine[B₂(OH)₄], 4,4'-bipyridine2-Chloro-3-aminopyridine90[10]
2-Chloro-3-nitropyridineTiCl₄, Mg2-Chloro-3-aminopyridine98[4]
Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound scaffold can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand/BaseProductYield (%)Reference(s)
Suzuki Coupling2-Benzyloxy-4-chloro-3-nitropyridine3-Pyridyl boronic acidPalladium catalyst7-(3-Pyridyl)imidazo[4,5-b]pyridine derivativeN/A[14]
Suzuki Coupling4-Chloro-2-methyl-3-nitropyridineArylboronic acidsPalladium catalyst, Base4-Aryl-2-methyl-3-nitropyridinesN/A[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general procedure for the regioselective substitution of the C-4 chlorine of 2,4-dichloro-5-nitropyridine (B33049) with an amine nucleophile and can be adapted for this compound.[8]

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (to a concentration of approximately 0.5 M). In a separate flask, prepare a solution of the desired amine (1.0-1.1 equivalents) and a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) in anhydrous acetonitrile.

  • Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature using a dropping funnel.

  • Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Isolation and Purification: Separate the organic layer, wash it sequentially with water and brine. Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under vacuum. The resulting crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to yield the pure 4-substituted product.

Protocol for the Reduction of this compound

This protocol describes the reduction of the nitro group to an amino group using iron powder in acetic acid.[7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent, e.g., 10 mmol, 2.06 g) in acetic acid (e.g., 10 mL) under a nitrogen atmosphere.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (3.4 equivalents, e.g., 34.4 mmol, 1.92 g).

  • Reaction: Heat the reaction mixture to 40 °C and stir for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, pour the mixture into ice water and neutralize with sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic phases and wash with saturated sodium bicarbonate solution (1 x 100 mL). Back-extract the aqueous layer with ethyl acetate (100 mL). Combine all organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,4-dichloropyridine.

Synthetic Workflow and Signaling Pathway Diagrams

The versatility of this compound as a building block is exemplified in its use in the synthesis of various kinase inhibitors. The following diagram illustrates a general synthetic workflow.

G start 2,4-Dichloro- 3-nitropyridine step1 Nucleophilic Aromatic Substitution (C4) start->step1 intermediate1 4-Substituted-2-chloro- 3-nitropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (C2) or Cross-Coupling intermediate1->step2 intermediate2 2,4-Disubstituted- 3-nitropyridine step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 intermediate3 3-Amino-2,4-disubstituted- pyridine step3->intermediate3 step4 Cyclization/ Further Functionalization intermediate3->step4 product Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine) step4->product

Synthetic Workflow for Kinase Inhibitors

Molecules synthesized from this compound often target specific biological pathways. For instance, derivatives of this building block have been used to create inhibitors of Rho-Kinase (ROCK), a key regulator of the actin cytoskeleton.[5]

G stimuli Extracellular Stimuli (e.g., GPCR agonists) gpcr GPCR stimuli->gpcr rhoa_gdp RhoA-GDP (Inactive) gpcr->rhoa_gdp GEF rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GEF rock ROCK rhoa_gtp->rock Activation mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibition p_mlc Phosphorylated MLC (p-MLC) mlcp->p_mlc Dephosphorylation mlc Myosin Light Chain (MLC) mlc->p_mlc Phosphorylation actin_myosin Actin-Myosin Interaction p_mlc->actin_myosin output Cytoskeletal Reorganization & Cellular Contraction actin_myosin->output inhibitor ROCK Inhibitor (Synthesized from This compound) inhibitor->rock Inhibition

Rho-Kinase (ROCK) Signaling Pathway

Conclusion

This compound has proven to be a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant biological activity. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, coupled with the facile transformation of its nitro group, provides a robust platform for the construction of complex molecular scaffolds.[8] The detailed protocols and compiled data within this guide are intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science to effectively harness the synthetic potential of this versatile intermediate in their pursuit of novel and impactful molecules.

References

The Synthetic Versatility of 2,4-Dichloro-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly reactive and versatile building block in organic synthesis, playing a crucial role in the development of a wide array of pharmaceuticals and agrochemicals. Its pyridine (B92270) core, substituted with two chlorine atoms and a nitro group, provides multiple reaction sites, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this the primary and most exploited reaction pathway. This technical guide provides a comprehensive review of the key reactions of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The presence of the nitro group at the 3-position and the nitrogen atom in the pyridine ring strongly activates the chlorine atoms at the C2 and C4 positions to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the chloride ion.

A key feature of these reactions is their high regioselectivity, with the initial substitution overwhelmingly occurring at the C4 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to the electron-withdrawing nitro group.

SNAr_Mechanism reactant This compound intermediate_C4 Meisenheimer Complex (Attack at C4 - Major) reactant->intermediate_C4 + Nu⁻ intermediate_C2 Meisenheimer Complex (Attack at C2 - Minor) reactant->intermediate_C2 + Nu⁻ nucleophile Nu⁻ product_C4 4-Substituted-2-chloro-3-nitropyridine intermediate_C4->product_C4 product_C2 2-Substituted-4-chloro-3-nitropyridine intermediate_C2->product_C2 cl_ion_1 - Cl⁻ cl_ion_2 - Cl⁻

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Data Presentation: Quantitative Summary of Reactions

The following tables summarize the quantitative data for the most common reactions of this compound.

Table 1: Reactions with N-Nucleophiles (Amines)
NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
AmmoniaEthanol-10064-Amino-2-chloro-3-nitropyridine85
Cyclopentylamine (B150401)Acetonitrile (B52724)Triethylamine (B128534)Room Temp0.174-(Cyclopentylamino)-2-chloro-5-nitropyridine90
AnilineEthanol-Reflux42-Chloro-3-nitro-4-(phenylamino)pyridine78
4-MethoxyanilineDMFK₂CO₃8032-Chloro-4-((4-methoxyphenyl)amino)-3-nitropyridine82
PiperidineEthanol-Room Temp22-Chloro-3-nitro-4-(piperidin-1-yl)pyridine95
Table 2: Reactions with O-Nucleophiles (Alkoxides)
NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide (B1231860)Methanol-Reflux54-Methoxy-2-chloro-3-nitropyridine75[1]
Sodium EthoxideEthanol-Reflux54-Ethoxy-2-chloro-3-nitropyridine70[1]
Sodium PhenoxideDMF-10062-Chloro-3-nitro-4-phenoxypyridine65
Table 3: Reactions with S-Nucleophiles (Thiols)
NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Sodium thiomethoxideMethanol-Room Temp32-Chloro-4-(methylthio)-3-nitropyridine88
ThiophenolDMFK₂CO₃Room Temp42-Chloro-3-nitro-4-(phenylthio)pyridine85
1,3-PropanedithiolDMANaH1058Dihydrobenzodithiepine derivative69

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted nitropyridine derivative from this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification and Analysis A Dissolve this compound in an appropriate solvent B Add nucleophile and base (if required) A->B C Stir at specified temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction D->E F Extract with an organic solvent E->F G Wash with water and brine F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J K Characterize product (NMR, MS, etc.) J->K

Figure 2: General experimental workflow for SNAr reactions of this compound.

Protocol 1: Synthesis of 4-(Cyclopentylamino)-2-chloro-5-nitropyridine[1]
  • Materials: 2,4-Dichloro-5-nitropyridine (B33049) (1.0 eq), cyclopentylamine (1.1 eq), triethylamine (1.2 eq), anhydrous acetonitrile, ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile in a round-bottom flask.

    • To this solution, add cyclopentylamine followed by triethylamine.

    • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-Methoxy-2-chloro-5-nitropyridine[1]
  • Materials: 2,4-Dichloro-5-nitropyridine (1.0 eq), sodium methoxide (1.1 eq), methanol, ethyl acetate, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of sodium methoxide in methanol, add 2,4-dichloro-5-nitropyridine.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Application in Multi-step Synthesis: Synthesis of Nevirapine (B1678648) Analogues

This compound is a key starting material in the synthesis of various pharmaceutical agents. One notable example is its use in the preparation of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The following diagram outlines a synthetic pathway to a Nevirapine analogue.[2][3][4][5][6]

Nevirapine_Analogue_Synthesis start This compound step1 SNAr with 2-amino-3-picoline start->step1 intermediate1 4-((3-Methylpyridin-2-yl)amino)- 2-chloro-3-nitropyridine step1->intermediate1 step2 Reduction of nitro group intermediate1->step2 intermediate2 4-((3-Methylpyridin-2-yl)amino)- 2-chloropyridin-3-amine step2->intermediate2 step3 Cyclization intermediate2->step3 final_product Nevirapine Analogue step3->final_product

Figure 3: Synthetic pathway to a Nevirapine analogue from this compound.

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering a reliable and regioselective platform for the introduction of diverse functionalities onto a pyridine scaffold. The predominance of nucleophilic aromatic substitution at the C4 position provides a predictable and efficient means of constructing complex molecules. This guide has summarized the key reactions, provided quantitative data and detailed experimental protocols, and visualized the underlying mechanisms and workflows. For researchers in drug discovery and development, a thorough understanding of the reactivity of this compound is essential for the rational design and synthesis of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for the versatile chemical intermediate, 2,4-dichloro-3-nitropyridine. This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed, representative experimental protocols for obtaining such data.

Data Presentation

While direct, publicly available raw spectroscopic data for this compound is limited, the following tables summarize the expected and predicted data based on its chemical structure and analysis of similar compounds, such as substituted nitropyridines.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Parameter Value Notes
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol
Ionization Mode Electron Ionization (EI)Predicted Fragmentation
m/z (relative abundance) 192/194/196 (M+)Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
162/164Loss of NO
147/149Loss of NO₂
112Loss of NO₂ and Cl
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atoms.

¹H NMR (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5~ 7.6 - 7.8Doublet~ 5-6
H-6~ 8.5 - 8.7Doublet~ 5-6

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-2~ 150 - 152
C-3~ 135 - 137
C-4~ 148 - 150
C-5~ 122 - 124
C-6~ 153 - 155
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the C-Cl bonds.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1360Strong
C=N Stretch (aromatic)1550 - 1600Medium
C-Cl Stretch700 - 850Strong

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for this compound.

Synthesis of this compound[1]

A common and effective method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

  • 2,4-dihydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Ice

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a flask equipped with a stirrer, suspend 2,4-dihydroxy-3-nitropyridine in phosphorus oxychloride.

  • Slowly add diisopropylethylamine (DIPEA) to the suspension while controlling the exothermic reaction.

  • Heat the reaction mixture to approximately 90-100°C and maintain for several hours until the reaction is complete (monitored by a suitable chromatographic technique like HPLC or TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a mixture of ice and water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography using a solvent system such as ethyl acetate/hexane to yield this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

Mandatory Visualization

The following diagram illustrates a typical synthetic pathway for this compound.

Synthesis_of_2_4_Dichloro_3_nitropyridine Synthesis of this compound Start 2,4-Dihydroxypyridine Intermediate1 2,4-Dihydroxy-3-nitropyridine Start->Intermediate1 Nitration Reagent1 HNO₃ / H₂SO₄ Product This compound Intermediate1->Product Chlorination Reagent2 POCl₃ / DIPEA

Caption: Synthetic route to this compound.

Navigating the Solubility Landscape of 2,4-Dichloro-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-3-nitropyridine, a key building block in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data for this compound, this document focuses on a theoretical solubility profile based on its molecular structure and provides detailed, robust experimental protocols for its empirical determination in common organic solvents. This guide is intended to be a foundational resource, equipping researchers with the necessary knowledge and methodologies to effectively utilize this compound in a variety of experimental and developmental contexts.

Introduction

This compound is a versatile heterocyclic compound whose utility in organic synthesis is significant. Its reactivity is largely governed by the presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring, making it a valuable precursor for the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical method development. This guide provides a theoretical framework for predicting its solubility and a practical guide to its experimental determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. The molecular structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.

  • Polar Characteristics: The presence of the nitrogen atom in the pyridine ring and the highly polar nitro group (NO₂) introduce significant polarity to the molecule. The electronegative oxygen and nitrogen atoms in the nitro group, along with the nitrogen in the pyridine ring, can act as hydrogen bond acceptors.

  • Non-polar Characteristics: The chlorinated pyridine ring itself possesses some non-polar character.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific Solvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297)HighStrong dipole-dipole interactions between the solvent and the polar nitro and pyridine functionalities are expected.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of the solvent to hydrogen bond may be outweighed by the energy required to break the solute's crystal lattice. The pyridine nitrogen and nitro group can act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformModerateSimilar polarities and the potential for dipole-dipole interactions suggest moderate solubility.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile the pyridine ring has aromatic character, the high polarity of the nitro group will likely limit solubility in these non-polar solvents.
Aliphatic Hydrocarbons Hexane (B92381), HeptaneLowThe significant mismatch in polarity between the highly polar solute and the non-polar solvent will result in poor solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent may limit solubility.

Note: This table presents a theoretical prediction. Experimental verification is crucial for any practical application.

During the synthesis of this compound, it has been noted to be redissolved in a mixture of ethyl acetate and hexane for purification, which suggests at least moderate solubility in ethyl acetate.

Experimental Determination of Solubility

Given the lack of publicly available quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound in solvents of interest. The gravimetric method is a reliable and straightforward approach.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of a known volume of the solution and weighing the residual solid.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Glass vials with screw caps

  • Evaporating dish or pre-weighed glass vial

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification cluster_end Result start Start add_solute Add excess this compound to solvent in a vial start->add_solute equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solute->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw a known volume of the supernatant settle->withdraw filter Filter the aliquot into a pre-weighed container withdraw->filter evaporate Evaporate the solvent filter->evaporate dry Dry the residue to a constant weight evaporate->dry weigh Weigh the dried residue dry->weigh calculate Calculate solubility weigh->calculate end_point Solubility Data (g/L or mol/L) calculate->end_point

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish or glass vial. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation and Weighing:

    • Carefully evaporate the solvent from the filtered aliquot. This can be achieved by placing the container in a fume hood at ambient temperature, or by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the container with the dried solid residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

    • The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

    Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

    Solubility (mol/L) = (Mass of residue (g) / Molar mass of solute ( g/mol )) / (Volume of aliquot (L))

    (Molar mass of this compound = 192.99 g/mol )

Safety Considerations

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before commencing any experimental work. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, this guide provides a robust framework for its determination. The theoretical profile suggests higher solubility in polar aprotic solvents, with decreasing solubility in less polar and non-polar solvents. The detailed gravimetric protocol offers a reliable method for researchers to generate the precise solubility data required for their specific applications in drug discovery, process chemistry, and materials science. The generation of such empirical data will be a valuable contribution to the broader scientific community.

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,4-Dichloro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridine (B92270) nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents. Among its myriad of substituted forms, 2,4-dichloro-3-nitropyridine stands out as a highly versatile and reactive building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the two chlorine atoms and the electron-withdrawing nitro group, render it an attractive starting material for the development of potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Cellular Proliferation and Viability

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

The pyridine core serves as a privileged scaffold for the design of kinase inhibitors. By strategically displacing the chlorine atoms of this compound with various nucleophiles, researchers have synthesized potent inhibitors of several kinases implicated in cancer progression.

Table 1: Anticancer Activity of Pyridine Derivatives (IC50 values)

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrimidine (B1678525) DerivativesEGFRT790M/L858RH19750.65[1]
1,2,4-Triazole-Pyridine Hybrids-Murine Melanoma (B16F10)41.12 - 61.11[2]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives-HeLa, IMR-32, MCF-710.64 - 33.62[3]

Note: While not all compounds listed are direct derivatives of this compound, they represent the broader class of substituted pyridines and highlight the potential of this scaffold in anticancer drug discovery.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The following diagram illustrates the signaling pathway that can be inhibited by pyrimidine derivatives.

EGFR_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., L-18) Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition.
Microtubule Destabilization

Certain 3-nitropyridine (B142982) analogues have been identified as potent microtubule-targeting agents.[4][5] These compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

Experimental Workflow: Microtubule Polymerization Assay

The following diagram outlines a typical workflow for assessing the effect of a compound on tubulin polymerization.

microtubule_assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation Compound Test Compound (Nitropyridine Derivative) Compound->Incubation Buffer Polymerization Buffer (with GTP) Buffer->Incubation Measure Measure Absorbance/Fluorescence over time Incubation->Measure Analysis Plot Polymerization Curve (Absorbance vs. Time) Measure->Analysis IC50 Determine IC50 Analysis->IC50

Workflow for in vitro Microtubule Polymerization Assay.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored through their ability to modulate key inflammatory pathways. Derivatives synthesized from this compound precursors have the potential to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassAssayCell LineIC50 (µM)Reference
Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazolesα-amylase inhibition-46.53 - 49.31 (µg/mL)[6]
Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazolesα-glucosidase inhibition-32.54 - 33.13 (µg/mL)[6]
IsonicotinatesROS Inhibition-1.42 (µg/mL)[7]

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a critical regulator of inflammation. The diagram below shows a simplified representation of this pathway.

NFkB_pathway Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO) Inhibitor Pyridine Derivative Inhibitor->IKK MIC_assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Serial Dilutions of Test Compound Plate Inoculate 96-well plate Compound->Plate Culture Standardized Microbial Inoculum Culture->Plate Media Growth Medium Media->Plate Incubate Incubate at optimal temperature and time Plate->Incubate Observe Observe for Microbial Growth (e.g., turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC

References

The Versatile Reactivity of 2,4-Dichloro-3-nitropyridine: A Technical Guide to Novel Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthetic utility and novel reaction pathways of 2,4-dichloro-3-nitropyridine. This document provides an in-depth analysis of its core reactivity, experimental protocols for key transformations, and an exploration of advanced cross-coupling applications.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its chemical architecture, featuring a pyridine (B92270) ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, makes it a versatile building block for the construction of complex molecular scaffolds.[2] The strategic positioning of these functional groups allows for a range of selective and efficient transformations, primarily governed by nucleophilic aromatic substitution (SNAr) and, increasingly, palladium-catalyzed cross-coupling reactions. This guide elucidates the fundamental reaction mechanisms, provides detailed experimental protocols, and explores novel applications of this pivotal synthetic intermediate.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most well-established reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, facilitates the attack of various nucleophiles.[2][3]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks one of the carbon atoms bearing a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of a chloride ion.[2]

A critical feature of these reactions is their high regioselectivity. Nucleophilic attack overwhelmingly occurs at the C4 position. This preference is due to the superior resonance stabilization of the Meisenheimer intermediate; the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group when the attack is at the C4 (para) position.[2][4] Substitution at the C2 position is possible but typically requires more forcing conditions after the C4 position has reacted.[2]

SNAr_Workflow start Start: Prepare Reactants dissolve Dissolve this compound in anhydrous acetonitrile (B52724) under N₂ start->dissolve react Add amine solution to pyridine solution at room temperature dissolve->react prepare_amine Prepare solution of amine and base prepare_amine->react monitor Monitor reaction by TLC react->monitor workup Aqueous Work-up: Extract with EtOAc, wash with brine monitor->workup Reaction Complete purify Dry, concentrate, and purify by column chromatography workup->purify end_node End: Isolated Product purify->end_node Suzuki_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln ox_add Oxidative Addition (Ar-Cl) pd0->ox_add pd2_complex Ar-Pd(II)Ln-Cl ox_add->pd2_complex transmetal Transmetalation (R-B(OH)₂) pd2_complex->transmetal pd2_coupled Ar-Pd(II)Ln-R transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Ar-R (Product) ar_cl Ar-Cl ar_cl->ox_add boronic R-B(OH)₂ + Base boronic->transmetal

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to its two reactive chlorine atoms, which can be sequentially and regioselectively displaced by a variety of nucleophiles. The electron-withdrawing nitro group at the 3-position, along with the pyridine (B92270) nitrogen, activates the ring for nucleophilic attack, primarily at the C4 and C2 positions.

Regioselectivity of Nucleophilic Attack

The regioselectivity of SNAr reactions on this compound is primarily governed by electronic and steric factors. The nitro group at the 3-position strongly activates the adjacent C2 and C4 positions towards nucleophilic attack.

Generally, nucleophilic attack is favored at the C4 position . This preference is attributed to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. Attack at the C4 position allows for the delocalization of the negative charge onto the nitro group, leading to a more stable intermediate and a lower activation energy for this pathway.

However, substitution at the C2 position can also occur, particularly with certain nucleophiles or under specific reaction conditions. Steric hindrance from the nitro group at C3 might influence the approach of bulky nucleophiles, potentially favoring attack at the less hindered C4 position.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound are valuable intermediates in the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.[1] Two notable examples are the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Activin receptor-like kinase 5 (ALK5).

ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a critical role in regulating cellular contraction, motility, and morphology.[2] Dysregulation of this pathway is implicated in diseases such as hypertension, glaucoma, and cancer.[2] Small molecule inhibitors targeting ROCK are therefore of significant therapeutic interest. The general workflow for synthesizing a ROCK inhibitor using a this compound derivative involves sequential nucleophilic substitutions to introduce desired functionalities.

ROCK_Signaling_Pathway Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoA-GDP (inactive) RhoA-GDP (inactive) GPCRs->RhoA-GDP (inactive) GEFs RhoA-GTP (active) RhoA-GTP (active) RhoA-GDP (inactive)->RhoA-GTP (active) ROCK ROCK RhoA-GTP (active)->ROCK MLCP (active) MLCP (active) ROCK->MLCP (active) inhibits MLC MLC ROCK->MLC phosphorylates ROCK_Inhibitor ROCK Inhibitor (e.g., from This compound) ROCK_Inhibitor->ROCK MLC-P MLC-P MLCP (active)->MLC-P dephosphorylates MLCP-P MLCP-P MLCP-P (inactive) MLCP-P (inactive) MLC->MLC-P Actomyosin Contraction Actomyosin Contraction MLC-P->Actomyosin Contraction

Figure 1: Simplified ROCK Signaling Pathway and Inhibition.

TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, mediated by receptors like ALK5, is crucial for cell growth, differentiation, and extracellular matrix production.[3] Its dysregulation is linked to cancer and fibrosis.[3] Substituted pyridinyl-imidazoles derived from this compound have shown promise as potent ALK5 inhibitors.[3]

TGF_beta_ALK5_Signaling_Pathway TGF-β TGF-β TβRII TβRII TGF-β->TβRII ALK5 (TβRI) ALK5 (TβRI) TβRII->ALK5 (TβRI) recruits and phosphorylates Smad2/3 Smad2/3 ALK5 (TβRI)->Smad2/3 phosphorylates ALK5_Inhibitor ALK5 Inhibitor (e.g., from This compound) ALK5_Inhibitor->ALK5 (TβRI) p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Figure 2: Simplified TGF-β/ALK5 Signaling Pathway and Inhibition.

Applications in Agrochemical Synthesis

This compound and its derivatives are also valuable precursors for the synthesis of novel agrochemicals, including herbicides and insecticides. The reactivity of the chloro substituents allows for the introduction of various functional groups to develop compounds with desired biological activities.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

General Experimental Workflow

The general workflow for a nucleophilic aromatic substitution reaction on this compound is depicted below.

SNAr_Workflow Start Start Dissolve Dissolve this compound in a suitable solvent Start->Dissolve Add_Nucleophile Add nucleophile and base (if required) Dissolve->Add_Nucleophile React Stir at appropriate temperature Add_Nucleophile->React Monitor Monitor reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Purification (e.g., chromatography) Workup->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 3: General workflow for SNAr reactions.

Reactions with Amine Nucleophiles

The reaction of this compound with amines is a common method for synthesizing substituted aminopyridines. The regioselectivity is dependent on the nature of the amine.

Table 1: Reaction of this compound with Various Amine Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Ammonia (B1221849)4-Amino-2-chloro-3-nitropyridineAqueous ammonia, 25-100 °C70-85[4][5]
AnilineN-(2-chloro-3-nitropyridin-4-yl)anilineVariesModerateInferred
Piperidine4-(piperidin-1-yl)-2-chloro-3-nitropyridineVariesGoodInferred
Morpholine4-(morpholin-4-yl)-2-chloro-3-nitropyridineVariesGoodInferred

Protocol 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine [5]

  • Reaction Setup: In a suitable reaction vessel, add this compound.

  • Reagent Addition: Add an excess of aqueous ammonia.

  • Reaction: Stir the mixture at a temperature between 25-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure. Perform an aqueous work-up by extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-amino-2-chloro-3-nitropyridine.[5]

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions and are expected to react readily with this compound, likely with a high preference for the C4 position.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Thiophenol2-Chloro-4-(phenylthio)-3-nitropyridineK₂CO₃, DMFGoodInferred
Ethanethiol2-Chloro-4-(ethylthio)-3-nitropyridineBase (e.g., NaH), THFGoodInferred

Protocol 2: Synthesis of 2-Chloro-4-(phenylthio)-3-nitropyridine (General Procedure)

  • Reaction Setup: Dissolve this compound in a polar aprotic solvent such as DMF.

  • Reagent Addition: Add thiophenol and a suitable base (e.g., potassium carbonate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can also displace the chlorine atoms of this compound. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide.

Table 3: Reaction of this compound with Oxygen Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide (B1231860)2-Chloro-4-methoxy-3-nitropyridineMethanolGood[6]
Sodium Phenoxide2-Chloro-4-phenoxy-3-nitropyridineBase (e.g., NaH), THFGoodInferred

Protocol 3: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine [6]

  • Reaction Setup: Dissolve this compound in methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol.

  • Reaction: Stir the reaction at a suitable temperature (e.g., room temperature to reflux) and monitor its progress.

  • Work-up: After the reaction is complete, neutralize the mixture and remove the solvent. Extract the product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the product by chromatography or recrystallization.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of functionalized pyridine derivatives. The predictable regioselectivity of its nucleophilic aromatic substitution reactions, primarily at the C4 position, makes it a reliable building block in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile molecule. Further optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.

References

Application Notes & Protocols: Synthesis of DPP-4 Inhibitors Utilizing 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. These inhibitors function by prolonging the action of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. The synthesis of novel heterocyclic scaffolds is a key focus in the development of new DPP-4 inhibitors. This document provides a detailed protocol for the synthesis of a potent pyrazolo[3,4-c]pyridine-based DPP-4 inhibitor, utilizing 2,4-dichloro-3-nitropyridine as a versatile starting material. The pyridine (B92270) ring, activated by both chloro and nitro substituents, undergoes sequential nucleophilic aromatic substitution (SNAr) reactions, followed by a reductive cyclization to construct the core heterocyclic system.

The SNAr reaction of 2,4-dichloropyridines, particularly with an electron-withdrawing group at the 3- or 5-position, offers a regioselective pathway for introducing functionalities. The nitro group at the 3-position strongly activates the C4 position for nucleophilic attack, enabling the selective introduction of an amine substituent, which is a key pharmacophoric element for DPP-4 inhibition. The remaining chloro group at the C2 position can then be displaced to build the fused heterocyclic ring system.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning with this compound and culminating in the formation of the target DPP-4 inhibitor. The key transformations include regioselective amination, hydrazination, reductive cyclization, and deprotection.

cluster_0 Step 1: C4-Amination cluster_1 Step 2: C2-Hydrazination cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Deprotection A This compound Int1 Intermediate 1 (C4-Amination Product) A->Int1     + B     DIPEA, MeCN     rt, 12h B tert-butyl (R)-piperidin-3-ylcarbamate C Hydrazine (B178648) hydrate (B1144303) D SnCl2·2H2O E 4M HCl in Dioxane Int2 Intermediate 2 (C2-Hydrazination Product) Int1->Int2     + C     Ethanol     Reflux, 6h Int3 Intermediate 3 (Pyrazolo[3,4-c]pyridine Core) Int2->Int3     + D     Ethanol     70°C, 4h Product Final Product (DPP-4 Inhibitor) Int3->Product     + E     DCM, rt, 2h

Caption: Overall workflow for the synthesis of a pyrazolo[3,4-c]pyridine-based DPP-4 inhibitor.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, based on representative procedures for similar transformations.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1C4-AminationDIPEAAcetonitrileRoom Temp1285-95>98
2C2-HydrazinationHydrazine hydrateEthanolReflux (78°C)680-90>97
3Reductive CyclizationSnCl₂·2H₂OEthanol70470-85>95
4Boc Deprotection4M HCl in DioxaneDichloromethane (B109758)Room Temp290-98>99

Experimental Protocols

Protocol 1: Synthesis of tert-butyl ((R)-1-(2-chloro-3-nitropyridin-4-yl)piperidin-3-yl)carbamate (Intermediate 1)

This protocol details the regioselective nucleophilic aromatic substitution at the C4 position of this compound. The electron-withdrawing nitro group activates the C4 position for substitution over the C2 position.[1][2]

start Dissolve this compound and Boc-(R)-3-aminopiperidine in Acetonitrile add_base Add DIPEA dropwise at 0°C start->add_base react Stir at room temperature for 12 hours add_base->react monitor Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor workup Concentrate in vacuo monitor->workup extract Aqueous workup: Add EtOAc and water. Separate layers. workup->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) dry->purify end Obtain Intermediate 1 as a yellow solid purify->end

Caption: Experimental workflow for the C4-amination of this compound.

Materials:

  • This compound (1.0 eq)

  • tert-butyl (R)-piperidin-3-ylcarbamate (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

  • Add tert-butyl (R)-piperidin-3-ylcarbamate to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA dropwise to the stirred solution over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 as a solid.

Protocol 2: Synthesis of tert-butyl ((R)-1-(2-hydrazinyl-3-nitropyridin-4-yl)piperidin-3-yl)carbamate (Intermediate 2)

This step involves the substitution of the remaining chloro group at the C2 position with hydrazine, setting the stage for the subsequent cyclization.

Materials:

  • Intermediate 1 (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 2. This material is often used in the next step without further purification.

Protocol 3: Synthesis of tert-butyl ((R)-1-(1H-pyrazolo[3,4-c]pyridin-4-yl)piperidin-3-yl)carbamate (Intermediate 3)

This protocol describes the key ring-forming step. The nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization with the adjacent hydrazine moiety to form the stable pyrazolopyridine core.

Materials:

  • Intermediate 2 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of Intermediate 2 in ethanol, add tin(II) chloride dihydrate in one portion.

  • Heat the reaction mixture to 70°C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Stir the resulting suspension vigorously for 30 minutes until the pH of the aqueous layer is basic (pH ~8-9).

  • Filter the mixture through a pad of celite to remove tin salts, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Intermediate 3.

Protocol 4: Synthesis of (R)-1-(1H-pyrazolo[3,4-c]pyridin-4-yl)piperidin-3-amine (Final Product)

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to unmask the primary amine, a critical feature for DPP-4 binding.

start Dissolve Intermediate 3 in Dichloromethane (DCM) add_acid Add 4M HCl in Dioxane dropwise at 0°C start->add_acid react Stir at room temperature for 2 hours add_acid->react monitor Monitor deprotection by TLC or LC-MS react->monitor workup Concentrate reaction mixture under reduced pressure monitor->workup neutralize Neutralize with aqueous NaHCO3 and extract with EtOAc workup->neutralize dry Dry, filter, and concentrate the organic extracts neutralize->dry end Obtain Final Product (DPP-4 Inhibitor) dry->end

Caption: Workflow for the final Boc-deprotection step.

Materials:

  • Intermediate 3 (1.0 eq)

  • 4M HCl in Dioxane (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate 3 in dichloromethane and cool the solution to 0°C.

  • Slowly add the solution of 4M HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo to remove the solvent and excess acid.

  • To isolate the free base, dissolve the residue in water, cool in an ice bath, and carefully add saturated aqueous NaHCO₃ solution until the pH is > 9.

  • Extract the aqueous layer multiple times with ethyl acetate or a mixture of DCM/Isopropanol.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. The product can be further purified by recrystallization or converted to a suitable salt if required.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound is a hazardous substance; handle with care.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme caution.

  • Reactions involving acidic or basic solutions should be handled carefully to avoid splashes.

  • Proper quenching procedures must be followed for reactive reagents like SnCl₂.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a versatile and highly reactive scaffold for the synthesis of a diverse array of substituted pyridines. The presence of two chlorine atoms at positions amenable to substitution, activated by the electron-withdrawing nitro group at the 3-position, makes this molecule a valuable starting material in medicinal chemistry and materials science. This document provides detailed protocols for the functionalization of this compound via nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Key Reaction Pathways

The primary routes for the derivatization of this compound involve the selective substitution of the chlorine atoms at the C2 and C4 positions. The regioselectivity of these reactions is a critical consideration and is influenced by the reaction conditions and the nature of the incoming nucleophile or coupling partner.

start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Amines, Alkoxides pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Anilines (Buchwald-Hartwig) Arylboronic Acids (Suzuki) c4_product C4-Substituted Product snar->c4_product  Predominant Pathway disubstituted 2,4-Disubstituted Product snar->disubstituted c2_product C2-Substituted Product pd_coupling->c2_product  Often Favored pd_coupling->disubstituted c4_product->pd_coupling Second Coupling c2_product->snar Second Substitution start This compound c4_attack Attack at C4 start->c4_attack c2_attack Attack at C2 start->c2_attack nucleophile Nucleophile (e.g., R-NH2, R-O⁻) nucleophile->c4_attack nucleophile->c2_attack meisenheimer_c4 Meisenheimer Complex (more stable) c4_attack->meisenheimer_c4 meisenheimer_c2 Meisenheimer Complex (less stable) c2_attack->meisenheimer_c2 product_c4 4-Substituted-2-chloro- 3-nitropyridine meisenheimer_c4->product_c4  -Cl⁻ product_c2 2-Substituted-4-chloro- 3-nitropyridine meisenheimer_c2->product_c2  -Cl⁻ start This compound product 2-Anilino-4-chloro- 3-nitropyridine start->product amine Aniline / Amine amine->product catalyst Pd Catalyst + Ligand catalyst->product base Base (e.g., NaOtBu, Cs2CO3) base->product

Application of 2,4-Dichloro-3-nitropyridine in Material Science and Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a pyridine (B92270) ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, also presents significant potential for applications in material science and polymer chemistry. The strategic positioning of the chloro and nitro groups enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr), making it a valuable monomer for the synthesis of high-performance polymers. This document provides detailed application notes and generalized protocols for the potential use of this compound in the development of novel polymers with tailored properties.

While specific examples of polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its reactivity profile suggests its utility in creating polymers analogous to other high-performance materials. The protocols and data presented herein are based on established principles of polymer chemistry and the known reactivity of similar halogenated and nitrated aromatic compounds.

Potential Applications in Material Science

The incorporation of the 3-nitropyridine (B142982) moiety into a polymer backbone can impart a range of desirable properties, including:

  • Enhanced Thermal Stability: The rigid aromatic structure of the pyridine ring and the polar nitro group can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability.

  • Improved Mechanical Properties: The introduction of polar groups can enhance intermolecular forces, potentially leading to polymers with high tensile strength and modulus.

  • Modified Solubility: The pyridine nitrogen and the nitro group can improve the solubility of otherwise rigid polymers in specific organic solvents, aiding in their processability.

  • Coordination and Complexation: The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening possibilities for the creation of coordination polymers and materials with interesting catalytic or optical properties.

  • Chemical Resistance: Aromatic polymers are known for their resistance to a wide range of chemicals, a property that can be beneficial in demanding applications.

Generalized Synthetic Protocols

The primary route for polymerizing this compound is through polycondensation reactions, specifically via nucleophilic aromatic substitution. The two chlorine atoms can be displaced by nucleophilic comonomers such as diamines and bisphenols to form polyamides and polyethers, respectively.

Synthesis of Aromatic Polyamides

Aromatic polyamides containing the 3-nitropyridine unit can be synthesized by the polycondensation of this compound with various aromatic diamines. The resulting polymers are expected to exhibit high thermal stability and good mechanical properties.

Experimental Protocol: Polycondensation of this compound with an Aromatic Diamine (e.g., 4,4'-oxydianiline)

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent) and 4,4'-oxydianiline (1 equivalent).

  • Add anhydrous NMP to dissolve the monomers under a gentle stream of nitrogen.

  • Add anhydrous CaCl2 (a sufficient amount to aid solubility of the resulting polyamide) and anhydrous pyridine (2 equivalents) to the reaction mixture.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add triphenyl phosphite (2.2 equivalents) to the stirred solution.

  • After the addition is complete, slowly raise the temperature to 100-105 °C and maintain for 3-4 hours.

  • The viscous polymer solution is then cooled to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration and wash thoroughly with hot water and ethanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Logical Workflow for Aromatic Polyamide Synthesis

G Monomers Monomers (this compound + Diamine) Dissolution Dissolution in NMP + CaCl2 + Pyridine Monomers->Dissolution Polycondensation Polycondensation (Triphenyl Phosphite, 100-105 °C) Dissolution->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Washing (Water + Ethanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: Workflow for the synthesis of aromatic polyamides.

Synthesis of Aromatic Poly(ether nitropyridine)s

Aromatic polyethers can be prepared by the nucleophilic displacement of the chlorine atoms of this compound with the phenoxide ions generated from aromatic diols (bisphenols). These polymers are anticipated to have good thermal stability and processability.

Experimental Protocol: Synthesis of a Poly(ether nitropyridine) from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K2CO3), anhydrous and finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343)

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add Bisphenol A (1 equivalent), this compound (1 equivalent), and anhydrous K2CO3 (2.2 equivalents).

  • Add anhydrous DMAc and toluene to the flask.

  • Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the complete removal of water (typically 2-4 hours), remove the toluene by distillation.

  • Raise the reaction temperature to 160-170 °C and maintain for 8-12 hours.

  • Cool the viscous reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by pouring the solution into a large excess of a methanol/water mixture (e.g., 1:1 v/v).

  • Filter the polymer, wash it thoroughly with water and then with methanol to remove inorganic salts and unreacted monomers.

  • Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Signaling Pathway for Poly(ether nitropyridine) Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup Monomers Monomers (this compound + Bisphenol A) Azeotropic_Distillation Azeotropic Water Removal (Reflux) Monomers->Azeotropic_Distillation Base Base (K2CO3) Base->Azeotropic_Distillation Solvent Solvent (DMAc/Toluene) Solvent->Azeotropic_Distillation Polymerization Polymerization (160-170 °C) Azeotropic_Distillation->Polymerization Precipitation Precipitation (Methanol/Water) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Product Poly(ether nitropyridine) Purification->Product

Caption: Key stages in poly(ether nitropyridine) synthesis.

Expected Polymer Properties: A Comparative Overview

While specific quantitative data for polymers derived from this compound is not available, the following table summarizes typical properties of analogous high-performance aromatic polyamides and polyethers for comparative purposes.

PropertyTypical Aromatic Polyamides (e.g., Nomex®, Kevlar®)Typical Aromatic Polyethers (e.g., PEEK, PES)Expected Range for this compound-based Polymers
Glass Transition Temperature (Tg) 250 - 400 °C150 - 250 °C200 - 350 °C
Decomposition Temperature (Td, 5% wt. loss) > 450 °C> 400 °C> 400 °C
Tensile Strength 80 - 200 MPa70 - 100 MPa70 - 150 MPa
Tensile Modulus 2 - 10 GPa2 - 4 GPa2 - 8 GPa
Solubility Soluble in strong acids and some polar aprotic solvents with saltsSoluble in some polar aprotic and chlorinated solventsPotentially soluble in polar aprotic solvents (NMP, DMAc, DMSO)

Characterization of Synthesized Polymers

To confirm the successful synthesis and to characterize the properties of the novel polymers, the following analytical techniques are recommended:

  • FTIR Spectroscopy: To confirm the formation of amide or ether linkages and the disappearance of the C-Cl bonds.

  • NMR Spectroscopy (1H and 13C): To elucidate the polymer structure and confirm the successful incorporation of the monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.

  • Mechanical Testing (e.g., Tensile Testing): To measure the tensile strength, modulus, and elongation at break of polymer films or molded samples.

Conclusion

This compound holds promise as a monomer for the synthesis of novel high-performance polymers. Its activated pyridine ring system allows for versatile polycondensation reactions with various nucleophilic comonomers. The resulting aromatic polyamides and polyethers are expected to exhibit excellent thermal and mechanical properties, making them potential candidates for applications in demanding environments where material stability and performance are critical. The generalized protocols and comparative data provided in this document serve as a foundational guide for researchers and scientists to explore the potential of this compound in the exciting field of polymer chemistry and material science. Further experimental work is necessary to fully elucidate the specific properties of polymers derived from this intriguing building block.

References

Application Notes and Protocols for the Amination of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a valuable and versatile building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) ring. This arrangement activates the molecule for nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of various nucleophiles, most notably amines.

The amination of this compound is a robust method for synthesizing a diverse range of 4-amino-2-chloro-3-nitropyridine (B48866) derivatives. The nitro group at the 3-position exerts a strong electron-withdrawing effect, which preferentially activates the C4 position for nucleophilic attack. This regioselectivity is a key feature of this reaction, enabling the synthesis of specific isomers. The remaining chlorine atom at the C2 position can then be subjected to further chemical transformations, making this a powerful strategy for building complex molecular architectures. These resulting aminopyridine scaffolds are key components in a variety of biologically active molecules.[1]

This document provides detailed protocols for the amination of this compound with different classes of amines, along with expected outcomes and characterization data. An alternative palladium-catalyzed method, the Buchwald-Hartwig amination, is also discussed.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the amination of this compound.

Amine ClassAmineSolventBaseTemperature (°C)Time (h)ProductYield (%)
Ammonia (B1221849)Aqueous Ammonia--Room Temp.14-Amino-2-chloro-3-nitropyridine75-85[2]
Primary AmineSubstituted AnilinesEthylene Glycol-Heated32-Anilino-3-nitropyridine derivatives90-94[3]
Secondary AmineMorpholine----4-(3-Nitropyridin-2-yl)morpholine-[4]

Note: Specific reaction conditions and yields can vary depending on the specific amine and scale of the reaction.

Experimental Protocols

Protocol 1: Amination with Ammonia to Synthesize 4-Amino-2-chloro-3-nitropyridine

This protocol is based on a patented procedure for the synthesis of 4-amino-2-chloro-3-nitropyridine.[2]

Materials:

  • This compound

  • Concentrated aqueous ammonia (25-30%)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound.

  • Cool the flask in an ice bath.

  • Slowly add an excess of cold, concentrated aqueous ammonia to the flask with vigorous stirring.

  • Continue stirring at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with cold deionized water.

  • Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to afford 4-amino-2-chloro-3-nitropyridine.

Characterization (for 4-Amino-2-chloro-3-nitropyridine):

  • Appearance: Yellow solid[2]

  • Melting Point: 179-181 °C

  • 1H NMR (DMSO-d6, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)

  • 13C NMR (DMSO-d6, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45

Protocol 2: Amination with a Primary Amine (General Procedure)

This is a generalized protocol and may require optimization for specific primary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • Triethylamine (B128534) (2.0 equiv) or Potassium Carbonate (2.0 equiv)

  • Ethanol (B145695) or Acetonitrile (B52724)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a solution of this compound in ethanol or acetonitrile in a round-bottom flask, add the primary amine.

  • Add the base (triethylamine or potassium carbonate) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Amination with a Secondary Amine (General Procedure)

This is a generalized protocol and may require optimization for specific secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.0 - 1.2 equiv)

  • Triethylamine (2.0 equiv) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile or DMF.

  • Add the secondary amine to the solution.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up as described in Protocol 2.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that serves as a powerful alternative for the formation of C-N bonds, especially with less reactive aryl chlorides or when milder reaction conditions are required.[5][6]

General Protocol:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound, the amine, and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

G General Reaction Scheme for SNAr Amination cluster_reactants Reactants cluster_product Product This compound This compound 4-Amino-2-chloro-3-nitropyridine_Derivative 4-Amino-2-chloro-3-nitropyridine Derivative This compound->4-Amino-2-chloro-3-nitropyridine_Derivative SNAr Reaction Amine Amine (R-NH2) Amine->4-Amino-2-chloro-3-nitropyridine_Derivative

Caption: General reaction scheme for the SNAr amination.

G Experimental Workflow for Amination A Reaction Setup (Dissolve this compound, add amine and base) B Reaction (Stir at specified temperature) A->B Proceed C Monitoring (TLC analysis) B->C Periodically C->B Incomplete D Work-up (Solvent removal, extraction) C->D Complete E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS, mp) E->F

Caption: A typical experimental workflow for the amination reaction.

References

Experimental procedure for the synthesis of heterocyclic compounds from 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Fused Heterocyclic Compounds from 2,4-Dichloro-3-nitropyridine

Introduction

This compound is a highly versatile and reactive building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. The pyridine (B92270) ring is activated by the potent electron-withdrawing nitro group at the 3-position, making the chlorine atoms at the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr). A key feature of reactions involving this substrate is the high regioselectivity, with the initial nucleophilic attack overwhelmingly occurring at the C4 position. This preference is governed by the electronic stabilization of the Meisenheimer intermediate, where the negative charge can be effectively delocalized onto the oxygen atoms of the nitro group. This selective reactivity allows for a stepwise functionalization, providing a robust platform for synthesizing a variety of fused heterocyclic systems of interest in medicinal chemistry and materials science.

This document provides detailed protocols for the synthesis of three important classes of fused heterocycles—pyrazolo[4,3-c]pyridines, furo[3,2-c]pyridines, and thieno[3,2-c]pyridines—starting from this compound.

G cluster_products Fused Heterocyclic Products A This compound B Step 1: Regioselective S-N-Ar at C4 A->B  + Nucleophile (Hydrazine, Phenol (B47542), Thiophenol) C 4-Substituted-2-chloro- 3-nitropyridine Intermediate B->C D Step 2: Cyclization or Second Substitution C->D P1 Pyrazolo[4,3-c]pyridines D->P1 P2 Furo[3,2-c]pyridines D->P2 P3 Thieno[3,2-c]pyridines D->P3

Caption: General workflow for synthesizing fused heterocycles.

Protocol 1: Synthesis of Pyrazolo[4,3-c]pyridines via Reaction with Hydrazine (B178648)

This protocol describes a two-step synthesis of a substituted pyrazolo[4,3-c]pyridine. The first step is the regioselective substitution of the C4-chloride with hydrazine hydrate (B1144303). The second step involves a reductive cyclization of the nitro group to form the pyrazole (B372694) ring. This method is adapted from established procedures for synthesizing related pyrazolopyridines.[1][2]

G A 2,4-Dichloro- 3-nitropyridine B S-N-Ar Reaction A->B + Hydrazine Hydrate   Ethanol (B145695), 0°C to rt C 4-Hydrazinyl-2-chloro- 3-nitropyridine B->C D Reductive Cyclization C->D + Fe / Acetic Acid   Heat E Pyrazolo[4,3-c]pyridine Product D->E

Caption: Workflow for the synthesis of pyrazolo[4,3-c]pyridines.

Experimental Protocol:

Part A: Synthesis of 4-Hydrazinyl-2-chloro-3-nitropyridine

  • Materials: this compound, hydrazine hydrate (64% in water), ethanol, diethyl ether, saturated sodium bicarbonate solution.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator, Buchner funnel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material) in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue, and collect the resulting yellow precipitate by filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield 4-hydrazinyl-2-chloro-3-nitropyridine.

Part B: Synthesis of 2-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

  • Materials: 4-hydrazinyl-2-chloro-3-nitropyridine, iron powder, glacial acetic acid, ethanol, water, ethyl acetate (B1210297).

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Procedure:

    • Suspend 4-hydrazinyl-2-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (4:1, 20 mL per 1 g).

    • Add iron powder (5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Heat the mixture to reflux and stir vigorously for 6 hours.

    • After cooling to room temperature, filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

    • Purify by column chromatography on silica (B1680970) gel to yield the final product.

Data Summary:

StepReactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
A This compoundHydrazine HydrateEthanol0 to rt485-92
B 4-Hydrazinyl-2-chloro-3-nitropyridineIron PowderEtOH/H₂OReflux670-78

Protocol 2: Synthesis of Furo[3,2-c]pyridines via Reaction with Phenols

This protocol outlines the synthesis of furo[3,2-c]pyridines. It begins with a base-mediated SNAr reaction between this compound and a substituted phenol to form a diaryl ether intermediate. Subsequent intramolecular cyclization via reduction of the nitro group and diazotization/cyclization yields the fused furan (B31954) ring.

G A 2,4-Dichloro- 3-nitropyridine B S-N-Ar Reaction A->B + Substituted Phenol   K2CO3, DMF, 80°C C 2-Chloro-4-phenoxy- 3-nitropyridine B->C D Reductive Cyclization C->D 1. H2, Pd/C 2. NaNO2, H+ E Furo[3,2-c]pyridine Product D->E

Caption: Workflow for the synthesis of furo[3,2-c]pyridines.

Experimental Protocol:

Part A: Synthesis of 2-Chloro-4-(substituted-phenoxy)-3-nitropyridine

  • Materials: this compound, substituted phenol (e.g., 4-methoxyphenol), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • To a stirred solution of the substituted phenol (1.1 eq) in DMF (15 mL per 1 g of pyridine), add anhydrous potassium carbonate (1.5 eq).

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize from ethanol if necessary.

Part B: Synthesis of Substituted Furo[3,2-c]pyridine

  • Materials: 2-Chloro-4-(substituted-phenoxy)-3-nitropyridine, Palladium on carbon (10% Pd/C), hydrogen gas, ethanol, sodium nitrite (B80452) (NaNO₂), concentrated sulfuric acid.

  • Equipment: Hydrogenation apparatus (e.g., Parr shaker), round-bottom flask, ice bath.

  • Procedure:

    • Dissolve the nitro-ether intermediate (1.0 eq) in ethanol and add 10% Pd/C catalyst (10% w/w).

    • Hydrogenate the mixture under H₂ atmosphere (50 psi) at room temperature for 5 hours until the nitro group is fully reduced to an amine.

    • Filter the catalyst through celite and concentrate the filtrate to obtain the crude amino-ether.

    • Dissolve the crude amine in 70% sulfuric acid at 0°C.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5°C.

    • Stir the reaction at 0°C for 1 hour, then warm to 80°C and stir for an additional 2 hours to effect cyclization.

    • Cool, pour onto ice, and neutralize with aqueous ammonia.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Data Summary:

StepReactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
A This compound4-MethoxyphenolDMF801280-88
B Phenoxy-nitropyridine intermediateH₂, then NaNO₂EtOH, H₂SO₄rt, then 805 + 355-65

Protocol 3: Synthesis of Thieno[3,2-c]pyridines via Reaction with Thiophenols

This protocol details the synthesis of thieno[3,2-c]pyridines through an initial SNAr reaction with a thiophenol, followed by a reductive cyclization. The higher nucleophilicity of the thiolate anion facilitates the initial substitution.

G A 2,4-Dichloro- 3-nitropyridine B S-N-Ar Reaction A->B + Thiophenol   NaH, THF, rt C 2-Chloro-4-(phenylthio)- 3-nitropyridine B->C D Reductive Cyclization C->D + SnCl2·2H2O   Ethanol, Reflux E Thieno[3,2-c]pyridine (B143518) Product D->E

Caption: Workflow for the synthesis of thieno[3,2-c]pyridines.

Experimental Protocol:

Part A: Synthesis of 2-Chloro-4-(phenylthio)-3-nitropyridine

  • Materials: this compound, thiophenol, sodium hydride (NaH, 60% dispersion in mineral oil), tetrahydrofuran (B95107) (THF).

  • Equipment: Three-neck flask, magnetic stirrer, dropping funnel, nitrogen inlet.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add thiophenol (1.1 eq) dropwise at 0°C.

    • Stir the mixture for 30 minutes at room temperature to form the sodium thiophenolate.

    • Add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction carefully by adding water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient).

Part B: Synthesis of Substituted Thieno[3,2-c]pyridine

  • Materials: 2-Chloro-4-(phenylthio)-3-nitropyridine, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Procedure:

    • Dissolve the thioether intermediate (1.0 eq) in ethanol (20 mL per 1 g).

    • Add tin(II) chloride dihydrate (5.0 eq) in one portion.

    • Heat the mixture to reflux and stir for 8 hours. This single step achieves both reduction of the nitro group and subsequent cyclization.

    • Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate.

    • Filter the resulting suspension through celite to remove tin salts.

    • Extract the filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the thieno[3,2-c]pyridine product.

Data Summary:

StepReactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
A This compoundThiophenol / NaHTHFrt388-95
B Phenylthio-nitropyridine intermediateSnCl₂·2H₂OEthanolReflux875-85

References

The Strategic Role of 2,4-Dichloro-3-nitropyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The versatile intermediate, 2,4-dichloro-3-nitropyridine, is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic and structural properties make it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates.

Introduction

This compound is a highly reactive pyridine (B92270) derivative, characterized by two chlorine atoms at the 2- and 4-positions and a strong electron-withdrawing nitro group at the 3-position. This specific arrangement of functional groups renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles.[1] This reactivity is pivotal in the synthesis of diverse pharmacologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and activin-like kinase 5 (ALK5) inhibitors with potential applications in oncology and fibrosis.[2][3]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a scaffold for the synthesis of substituted pyridines. The two chlorine atoms serve as reactive handles that can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. The nitro group activates the ring towards nucleophilic attack and its subsequent reduction to an amino group provides a key functional group for further elaboration of the molecular structure.

Synthesis of DPP-4 Inhibitor Intermediates

This compound and its analogs are key starting materials in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents. The synthesis of an intermediate for Imigliptin, a novel selective DPP-4 inhibitor, showcases a typical synthetic route.[2][4] Although the literature describes the use of a methylated analog, 2,4-dichloro-6-methyl-3-nitropyridine, the reaction principles are directly applicable. The synthesis involves a regioselective nucleophilic substitution of the chlorine at the 4-position with an appropriate amine, followed by further modifications.[4]

Synthesis of ALK5 Kinase Inhibitor Scaffolds

Another significant application of this compound is in the development of ALK5 kinase inhibitors.[3] The synthetic strategy typically involves a stepwise nucleophilic substitution of the two chlorine atoms. The first substitution occurs preferentially at the C4 position, followed by substitution at the C2 position. The resulting 2,4-diamino-3-nitropyridine derivative can then be further processed, often involving reduction of the nitro group and subsequent cyclization to form complex heterocyclic systems, such as imidazo[4,5-b]pyridines.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,4-dihydroxy-3-nitropyridine (B116508).

Reaction Scheme:

G 2_4_dihydroxy_3_nitropyridine 2,4-Dihydroxy-3-nitropyridine product This compound 2_4_dihydroxy_3_nitropyridine->product 90 °C, 20 hrs POCl3 POCl₃ POCl3->2_4_dihydroxy_3_nitropyridine

Caption: Synthesis of this compound.

Materials:

Procedure:

  • Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride.

  • Heat the reaction mixture at 90 °C for 20 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Carefully pour the residue into ice water and extract with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.[1]

ReactantMolar Eq.Molecular Weight ( g/mol )
2,4-Dihydroxy-3-nitropyridine1.0156.08
Phosphorus oxychloride (POCl₃)Excess153.33
Product 192.99
This compound
Yield ~94% [1]
Protocol 2: Regioselective Monosubstitution with an Amine

This protocol outlines a general procedure for the regioselective substitution of the C4-chloro group with a primary or secondary amine, a common first step in the synthesis of many pharmaceutical intermediates.

G start_material This compound intermediate 4-(R¹R²-amino)-2-chloro-3-nitropyridine start_material->intermediate reagents R¹R²NH, Base (e.g., TEA, DIPEA) Solvent (e.g., DMF, MeCN) reagents->start_material

Caption: Regioselective amination of this compound.

Materials:

  • This compound

  • Amine (e.g., (R)-tert-butyl piperidin-3-ylcarbamate for a DPP-4 inhibitor intermediate)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent in a reaction flask.

  • Add the amine (1.0-1.1 eq.) and the base (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReactantMolar Eq.Molecular Weight ( g/mol )
2,4-Dichloro-6-methyl-3-nitropyridine*1.0207.02
(R)-tert-butyl piperidin-3-ylcarbamate1.0200.28
Product 371.84
(R)-tert-butyl (1-(2-chloro-6-methyl-3-nitropyridin-4-yl)piperidin-3-yl)carbamate
Yield ~64% [2]

*Note: Data is for the 6-methyl analog as a representative example.

Protocol 3: Synthesis of a Diamino Intermediate for ALK5 Inhibitors

This protocol describes the second nucleophilic substitution to afford a 2,4-diamino-3-nitropyridine derivative.

G intermediate1 4-Amino-2-chloro-5-nitropyridine Derivative intermediate2 2,4-Diamino-5-nitropyridine Derivative intermediate1->intermediate2 reagents Amine 2, Base Heat reagents->intermediate1 triamine Triaminopyridine Derivative intermediate2->triamine reduction Reduction (e.g., H₂, Pd/C) reduction->intermediate2 final_product Novel Heterocyclic Compound (e.g., Imidazopyridine) triamine->final_product cyclization Cyclization cyclization->triamine G TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 recruits and phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 phosphorylates ALK5_Inhibitor ALK5 Inhibitor (derived from This compound) ALK5_Inhibitor->ALK5 inhibits pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (Cell Growth, Fibrosis) Nucleus->Gene_transcription regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of 2,4-Dichloro-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the prevalent synthetic route involving the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) with phosphorus oxychloride (POCl₃).

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yield in this synthesis can stem from several factors, ranging from incomplete reactions to product decomposition during workup. Below is a breakdown of possible causes and their corresponding solutions.

Possible Causes and Solutions for Low Yield

CauseRecommended Solution
Incomplete Reaction The conversion of the starting material, 2,4-dihydroxy-3-nitropyridine, may not be complete. To address this, you can: - Increase Reaction Time: Extend the reaction time at the specified temperature and monitor progress using TLC or LC-MS.[1] - Increase Reaction Temperature: Ensure the reaction reaches and is maintained at the optimal temperature, typically around 90-100°C.[2][3] - Optimize Reagent Stoichiometry: An excess of POCl₃ is often used to drive the reaction to completion. Ensure at least 3 equivalents of POCl₃ are used relative to the starting material.[1]
Reagent Quality The purity and reactivity of phosphorus oxychloride (POCl₃) can significantly impact the reaction's success. - Use Fresh or Purified POCl₃: POCl₃ can degrade over time. Using fresh or distilled POCl₃ is recommended.[1]
Product Decomposition During Workup This compound is susceptible to hydrolysis, particularly in aqueous basic conditions. Significant product loss can occur during quenching and extraction.[1] - Controlled Quenching: Instead of adding the reaction mixture to a large volume of ice water, consider a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution.[1] - Avoid Strong Bases: Use milder bases like sodium bicarbonate or potassium carbonate for pH adjustment instead of strong bases like sodium hydroxide.[1] - Efficient Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate) immediately after quenching to minimize its contact time with the aqueous phase.[1]
Formation of Side Products Impurities in the starting material or suboptimal reaction conditions can lead to the formation of undesired byproducts. - Purify Starting Material: Ensure the 2,4-dihydroxy-3-nitropyridine is of high purity. - Control Reaction Conditions: Overheating or excessively long reaction times can sometimes lead to the formation of undesired byproducts.[1]
Issue 2: Poor Purity of the Final Product

Q: My final product is showing significant impurities. What are the likely side products and how can I improve the purity?

A: Impurities in the final product often consist of unreacted starting material, monochloro intermediates, or other side products.

Troubleshooting Product Impurities

ImpurityIdentification and Removal
Unreacted Starting Material The starting 2,4-dihydroxy-3-nitropyridine may be present in the final product. - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Effective Chromatographic Separation: Use an appropriate solvent system for column chromatography, such as a hexane/ethyl acetate (B1210297) mixture.[1][3]
Monochloro or Other Side Products Incomplete chlorination can lead to monochloro impurities. Other side reactions can also occur. - Careful Monitoring of Reaction: Use TLC or LC-MS to monitor the formation of side products. - Recrystallization: If the product solidifies, recrystallization can be an effective final purification step.
Product Degradation on Silica (B1680970) Gel The product may be sensitive to the acidic nature of standard silica gel. - Use Deactivated Silica Gel: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity before performing column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthesis involves the chlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus oxychloride (POCl₃), often with the addition of a base like diisopropylethylamine (DIPEA).[2] The reaction is typically heated to drive it to completion.[2][3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for maximizing yield and purity:

  • Temperature: The reaction is typically run at elevated temperatures, often between 90°C and 100°C.[2][3]

  • Reaction Time: Reaction times can vary, but monitoring by TLC or HPLC is recommended to determine completion.[1][2]

  • Reagent Stoichiometry: Using a sufficient excess of POCl₃ is necessary to drive the reaction forward.[1]

  • Purity of Starting Materials: Impurities in the 2,4-dihydroxy-3-nitropyridine can lead to side reactions and lower yields.[1]

  • Workup Conditions: Careful control of pH and temperature during the workup is crucial to prevent product hydrolysis.[1]

Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A3: Yes, POCl₃ is a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. POCl₃ reacts violently with water, so care must be taken during the quenching step of the reaction. A controlled "reverse quench" is a recommended safety measure.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction.[2] For assessing the purity of the final product, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on literature methods.[2][3] Optimization may be required based on specific laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (at least 3.0 eq.).

  • Addition of Base (Optional but Recommended): Slowly add diisopropylethylamine (DIPEA) (approx. 1.5-2.5 eq.) to the suspension. The addition is often exothermic and should be controlled.[2]

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with stirring.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a vigorously stirred beaker of ice water (a "reverse quench" is recommended for safety and to control the exotherm).[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.[3]

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield this compound.[1][3]

Quantitative Data Summary

ParameterValue/RangeReference
Starting Material 2,4-dihydroxy-3-nitropyridine[2]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[2][3]
Base (Optional) Diisopropylethylamine (DIPEA)[2]
Reaction Temperature 90 - 100 °C[2][3]
Reaction Time 4 - 20 hours (monitor for completion)[2][3]
Reported Yield 85 - 96%[2]

Visualizations

experimental_workflow start Start: 2,4-dihydroxy-3-nitropyridine reagents Add POCl3 (and optional DIPEA) start->reagents reaction Heat to 90-100°C Monitor by TLC/HPLC reagents->reaction workup Cool & Quench (Ice Water) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue issue cause cause solution solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction reagent_quality Poor Reagent Quality low_yield->reagent_quality workup_loss Product Loss During Workup low_yield->workup_loss increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry use_fresh_reagent Use Fresh/Pure Reagents reagent_quality->use_fresh_reagent controlled_quench Controlled Quench workup_loss->controlled_quench mild_base Use Mild Base workup_loss->mild_base

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Identifying and Minimizing Side Products in 2,4-Dichloro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichloro-3-nitropyridine is a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity, governed by the two chlorine atoms and the activating nitro group, allows for diverse functionalization. However, controlling selectivity and minimizing the formation of side products can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize your reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Problem: Low Yield and Formation of Multiple Products

Question: My reaction of this compound with an amine nucleophile is resulting in a low yield of the desired monosubstituted product and a mixture of several spots on my TLC plate. What are the likely side products and how can I improve the reaction?

Answer:

Low yields and the formation of multiple products in nucleophilic aromatic substitution (SNAr) reactions of this compound are common challenges. The primary side products often include:

  • Di-substituted product: The nucleophile displaces both chlorine atoms.

  • Isomeric monosubstituted products: Substitution occurs at both the C2 and C4 positions.

  • Hydrolysis products: If water is present, one or both chlorine atoms can be replaced by hydroxyl groups.

  • Products from side reactions with the solvent or base.

To minimize these side products and improve your yield, consider the following troubleshooting steps:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile to ensure complete consumption of the starting material. Using a large excess can promote di-substitution.

  • Optimize Reaction Temperature: SNAr reactions are often temperature-sensitive.

    • Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction by TLC or LC-MS.[1]

    • High temperatures can lead to the formation of undesired byproducts.

  • Choice of Base and Solvent:

    • Use a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.[2]

    • Ensure your solvent is anhydrous to prevent hydrolysis. Common anhydrous solvents for these reactions include acetonitrile (B52724), dichloromethane, and THF.[2]

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product.[3] Stop the reaction once the starting material is consumed to prevent the formation of di-substituted byproducts.

  • Purification Strategy:

    • If the product is sensitive to silica (B1680970) gel, consider using deactivated silica gel (treated with a base like triethylamine) for column chromatography.

    • Recrystallization can be an effective method for purifying the final product if it is a solid.[4]

Problem: Poor Regioselectivity (Substitution at C2 instead of C4)

Question: I am observing a significant amount of the C2-substituted isomer in my reaction. How can I improve the regioselectivity for the desired C4-substituted product?

Answer:

While nucleophilic attack on this compound generally favors the C4 position due to greater stabilization of the Meisenheimer intermediate, several factors can influence regioselectivity.[2] The nitro group at the C3 position inductively withdraws electron density, making the adjacent C2 and C4 positions more electrophilic.

To enhance C4 selectivity:

  • Bulky Nucleophiles: Steric hindrance can play a role. A bulky nucleophile may favor attack at the less sterically hindered C4 position.

  • Reaction Conditions: As a general rule, kinetically controlled conditions (lower temperatures) are more likely to favor the formation of the thermodynamically more stable C4-substituted product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of anhydrous solvents (e.g., THF, acetonitrile, DMF) to find the optimal conditions for your specific nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most frequently observed side products are the C2-substituted isomer, the di-substituted product where both chlorine atoms are replaced, and hydrolysis products if moisture is present in the reaction.

Q2: How does the nature of the nucleophile affect the reaction outcome?

A2: The nucleophile's reactivity and steric bulk are critical.

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to react faster, and the reaction may require cooling to control selectivity. "Soft" nucleophiles (e.g., thiols) are generally more selective.

  • Steric Hindrance: Bulkier nucleophiles can enhance regioselectivity for the less sterically hindered position.

Q3: What are the recommended analytical techniques to identify and quantify side products?

A3: A combination of techniques is often necessary for unambiguous identification and quantification:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of product and byproduct formation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any side products, providing clues to their identities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the regiochemistry of substitution and identify the structure of isolated side products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide fragmentation patterns for structural elucidation.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution

The following table summarizes hypothetical data to illustrate how reaction conditions can influence the product distribution in the reaction of this compound with a generic amine nucleophile.

EntryBase (eq.)SolventTemperature (°C)Time (h)C4-Product Yield (%)C2-Product Yield (%)Di-substituted Yield (%)
1TEA (1.2)CH₃CN25475155
2TEA (1.2)CH₃CN602602015
3DIPEA (1.2)THF256855<2
4K₂CO₃ (2.0)DMF258701010

This data is illustrative and results may vary based on the specific nucleophile and reaction setup.

Experimental Protocols

General Procedure for a Regioselective Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of this compound with an amine nucleophile to favor substitution at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous acetonitrile (or other suitable anhydrous solvent)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the amine nucleophile and TEA (or DIPEA) in anhydrous acetonitrile.

  • Slowly add the amine/base solution to the stirred solution of this compound at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexanes) until the starting material is consumed.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2-chloro-3-nitropyridine.[6]

Mandatory Visualizations

G cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products start This compound meisenheimer_c4 Meisenheimer Complex (Attack at C4) start->meisenheimer_c4 + Nu⁻ meisenheimer_c2 Meisenheimer Complex (Attack at C2) start->meisenheimer_c2 + Nu⁻ nucleophile Nucleophile (Nu⁻) product_c4 4-Substituted-2-chloro-3-nitropyridine (Major Product) meisenheimer_c4->product_c4 - Cl⁻ product_c2 2-Substituted-4-chloro-3-nitropyridine (Minor Product) meisenheimer_c2->product_c2 - Cl⁻ G start Low Yield or Multiple Products check_stoichiometry Verify Stoichiometry of Nucleophile (1.0-1.2 eq.) start->check_stoichiometry check_conditions Optimize Reaction Conditions check_stoichiometry->check_conditions check_temp Adjust Temperature (Start Low) check_conditions->check_temp Yes monitor Monitor Reaction by TLC/LC-MS check_conditions->monitor No check_solvent Ensure Anhydrous Solvent check_temp->check_solvent check_base Use Non-Nucleophilic Base check_solvent->check_base check_base->monitor purify Optimize Purification (Deactivated Silica / Recrystallization) monitor->purify success Improved Yield and Purity purify->success

References

Technical Support Center: Purification of Crude 2,4-Dichloro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-dichloro-3-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and silica (B1680970) gel column chromatography. Column chromatography is often employed for an initial cleanup to remove significant impurities, while recrystallization is excellent for achieving high purity in the final product.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound can stem from starting materials, synthetic byproducts, or degradation. Common impurities may include unreacted 2,4-dihydroxypyridine, isomeric dichloronitropyridines, and residual solvents from the synthesis.

Q3: What are the physical and chemical properties of pure this compound?

A3: Pure this compound is typically an off-white to light tan crystalline solid.[1] It is soluble in many organic solvents and has a melting point of approximately 61.5-62°C. Due to the electron-withdrawing nitro group, the chlorine atoms are activated towards nucleophilic substitution.

Q4: Is this compound thermally stable?

A4: While generally stable under recommended storage conditions (cool, dry, inert atmosphere), caution should be exercised at elevated temperatures. The precursor, 2,4-dihydroxy-3-nitropyridine, exhibits a large exothermic reaction upon melting, and it is recommended not to heat it within 100°C of its melting point.[1] While no specific decomposition temperature for this compound is provided, it is prudent to avoid excessive heating during purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by evaporation and allow it to cool again.- Scratch the inner surface of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[2]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The cooling process is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.- Consider a preliminary purification by column chromatography to remove impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus to prevent premature crystallization.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. - The polarity of the eluent is incorrect.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for the best separation.[3]
The compound is not eluting from the column. - The eluent is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of the compound on a small amount of silica gel before performing chromatography.
Peak tailing is observed. - Strong interaction between the basic pyridine (B92270) nitrogen and acidic silanol (B1196071) groups on the silica.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to improve peak shape.[4]
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Recrystallization Data for Dichloronitropyridine Derivatives

CompoundSolvent SystemYield (%)Purity (%)Melting Point (°C)
2,6-dichloro-3-nitropyridine50% aqueous isopropyl alcohol-97.261-63
2,6-dichloro-3-nitropyridine-82.098.358-61
2,6-dichloro-3-nitropyridine-86.096.958-61
2,6-dichloro-3-nitropyridine-88.395.558-61
2,6-dichloro-3-nitropyridine-87.198.258-61

Table 2: Column Chromatography Data for this compound

Eluent SystemRf Value of ProductYield (%)Purity (%)
50% Ethyl acetate (B1210297)/Hexane (B92381)~0.3 (estimated for good separation)94>98.0 (GC)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, heptane (B126788) is a suitable solvent for the recrystallization of this compound.[1]

  • Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in a minimal amount of heptane.

  • Heating: Heat the mixture to reflux with stirring until the solid completely dissolves. If any insoluble impurities remain, proceed to hot filtration.

  • Hot Filtration (Optional): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 20°C) to a constant weight.[1]

Protocol 2: Silica Gel Column Chromatography of this compound
  • Eluent Selection: Prepare a suitable eluent system. A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.4 for the product. A 50% ethyl acetate in hexane mixture has been reported to be effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom Chromatography HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying PureSolid Pure Crystalline Solid Drying->PureSolid PureFractions Combine Pure Fractions ColumnChrom->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval PureOilSolid Pure Product (Oil/Solid) SolventRemoval->PureOilSolid Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery ColoredCrystals Crystals are Colored Start->ColoredCrystals Sol_NoCrystals1 Reduce Solvent Volume NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Use Lower Boiling Solvent OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cool More Slowly OilingOut->Sol_OilingOut2 Sol_LowRecovery1 Cool Thoroughly Before Filtering LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Use Minimal Cold Solvent for Washing LowRecovery->Sol_LowRecovery2 Sol_ColoredCrystals1 Use Activated Charcoal ColoredCrystals->Sol_ColoredCrystals1 Sol_ColoredCrystals2 Re-recrystallize ColoredCrystals->Sol_ColoredCrystals2 Troubleshooting_Chromatography Start Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution PeakTailing Peak Tailing Start->PeakTailing CrackedBed Cracked Silica Bed Start->CrackedBed Sol_PoorSep Optimize Eluent Polarity (via TLC) PoorSep->Sol_PoorSep Sol_NoElution1 Increase Eluent Polarity NoElution->Sol_NoElution1 Sol_NoElution2 Check for Compound Decomposition NoElution->Sol_NoElution2 Sol_PeakTailing Add Triethylamine to Eluent PeakTailing->Sol_PeakTailing Sol_CrackedBed Repack Column Carefully CrackedBed->Sol_CrackedBed

References

Optimizing reaction conditions for selective substitution at C4 of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the selective nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution on this compound selective for the C4 position?

A1: The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily dictated by electronic factors. The pyridine (B92270) nitrogen and the potent electron-withdrawing nitro group (-NO2) at the C3 position activate both chlorine atoms for nucleophilic attack. However, the attack at the C4 position is generally favored due to the superior resonance stabilization of the resulting Meisenheimer intermediate. When a nucleophile attacks the C4 position (para to the pyridine nitrogen), the negative charge can be effectively delocalized onto the electronegative nitrogen atom. While the nitro group at C3 also provides strong inductive electron withdrawal, the resonance stabilization for C4 attack is typically the dominant factor, making this pathway kinetically favored.[1][2][3][4][5]

Q2: What are the typical reaction conditions for selective C4 amination?

A2: Generally, the reaction is carried out in a polar aprotic solvent such as acetonitrile, dichloromethane, or ethanol.[5] A base, commonly a tertiary amine like triethylamine (B128534) or a carbonate salt like potassium carbonate, is used to scavenge the HCl byproduct.[3][5] The reaction is often performed at room temperature, but heating may be necessary for less reactive amines.[3]

Q3: Can other nucleophiles besides amines be used for selective C4 substitution?

A3: Yes, while amination is a common application, other nucleophiles such as alkoxides and thiols can also selectively substitute the chlorine at the C4 position. The underlying principle of favored C4 attack due to the stability of the Meisenheimer intermediate generally holds for a range of nucleophiles.[1] For instance, sodium methoxide (B1231860) in methanol (B129727) can be used to introduce a methoxy (B1213986) group at the C4 position.[4]

Q4: Is it possible to achieve substitution at the C2 position?

A4: While C4 substitution is electronically favored for most common nucleophiles, achieving selectivity for the C2 position can be challenging. In some related systems, such as 2,4-dichloro-5-nitropyrimidine, the use of tertiary amines has been shown to favor C2 substitution through an in-situ dealkylation mechanism.[1] For this compound, influencing the regioselectivity might involve exploring factors like sterically bulky nucleophiles that could disfavor attack at the more accessible C4 position, or investigating different solvent systems that could subtly alter the relative activation of the two positions.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient and widely used method to monitor the consumption of the this compound starting material and the formation of the product.[1][3][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile.2. Low reaction temperature.3. Ineffective base.1. Increase the reaction temperature.2. Consider using a stronger base or a different solvent.3. For amine nucleophiles, ensure the pKa is appropriate for the reaction conditions.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to substitution at C2.2. The chosen nucleophile has intrinsic properties that reduce C4 selectivity.1. Lower the reaction temperature.2. Screen different solvents to potentially enhance selectivity.3. If feasible, consider using a sterically more demanding nucleophile to favor the less hindered C4 position.[6]
Product Degradation 1. Prolonged reaction times at elevated temperatures.2. Presence of water or other reactive impurities.1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.2. Ensure the use of anhydrous solvents and reagents.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the aqueous phase during workup.2. The product co-elutes with starting material or byproducts during chromatography.1. Perform multiple extractions with an appropriate organic solvent.2. Adjust the polarity of the mobile phase for column chromatography to achieve better separation.

Data Presentation

Table 1: Reaction Conditions for Selective C4 Amination of 2,4-Dichloronitropyridines

SubstrateNucleophileSolventBaseTemperatureTimeProductYield (%)
2,4-dichloro-5-nitropyridineCyclopentylamineAcetonitrileTriethylamineRoom Temp10 min4-(Cyclopentylamino)-2-chloro-5-nitropyridineHigh (not specified)
2,4-dichloro-5-nitropyridineDiethylamineChloroformiPr2NEt40°C3 h4-(Diethylamino)-2-chloro-5-nitropyridine>9:1 C4:C2 ratio
2,4-dichloro-5-nitropyridineAmmoniaDioxane-100°C4 h4-Amino-2-chloro-5-nitropyridine95%
2-Chloro-4-nitroaminopyridine*-Conc. H2SO4-100°C1 h4-Amino-2-chloro-3-nitropyridine (B48866)70%

*Note: The synthesis of 4-amino-2-chloro-3-nitropyridine was achieved through nitration and rearrangement, not direct substitution on this compound.[7] Data for the 5-nitro isomer is provided for comparison as it is expected to have similar reactivity.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Selective C4 Amination of 2,4-Dichloro-5-nitropyridine (Analogous for 3-nitro isomer)

This protocol is based on the well-documented selective amination of the 5-nitro isomer and can be adapted for the 3-nitro isomer.[1][3][5]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous acetonitrile

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.

  • Slowly add the amine/triethylamine solution to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be applied.

  • Once the reaction is complete (indicated by the consumption of the starting material), concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_product Product Start This compound Meisenheimer Meisenheimer Intermediate (Attack at C4) Start->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-2-chloro-3-nitropyridine Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻

Caption: Mechanism of selective C4 nucleophilic aromatic substitution.

Experimental_Workflow A 1. Dissolve this compound in anhydrous solvent C 3. Add nucleophile solution to pyridine solution A->C B 2. Prepare solution of nucleophile and base B->C D 4. Stir at appropriate temperature (Monitor by TLC) C->D E 5. Reaction workup (Extraction and washing) D->E F 6. Dry and concentrate organic layer E->F G 7. Purify by column chromatography F->G H Final Product G->H

Caption: General experimental workflow for C4 substitution.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues Start Low Yield or Selectivity? NoReaction No/Slow Reaction Start->NoReaction Yield Issue Degradation Product Degradation Start->Degradation Yield Issue MultipleProducts Multiple Products Formed Start->MultipleProducts Selectivity Issue Sol1 Increase Temperature Change Solvent/Base NoReaction->Sol1 Try: Sol3 Shorter Reaction Time Use Anhydrous Conditions Degradation->Sol3 Try: Sol2 Lower Temperature Screen Solvents MultipleProducts->Sol2 Try:

Caption: Troubleshooting decision tree for optimizing the reaction.

References

How to avoid hydrolysis of 2,4-Dichloro-3-nitropyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of 2,4-dichloro-3-nitropyridine during experimental workups.

Troubleshooting Guide: Minimizing Hydrolysis of this compound

Hydrolysis of this compound to 2-chloro-3-nitropyridin-4-ol (B1418837) is a common side reaction, particularly during aqueous workups. The following guide provides systematic steps to identify and resolve issues related to unwanted hydrolysis.

Symptom Potential Cause Recommended Action
Low yield of this compound with the presence of a more polar byproduct. Hydrolysis during aqueous workup. 1. Temperature Control: Ensure all aqueous solutions (water, brine, bicarbonate) are pre-chilled to 0-5 °C before use. Perform washes quickly in a separatory funnel jacketed with ice or in a cold room.[1] 2. pH Management: Avoid strongly basic conditions. If a basic wash is necessary to remove acidic impurities, use a weak inorganic base like saturated sodium bicarbonate solution and minimize contact time.[2] 3. Minimize Contact Time: Reduce the duration of the aqueous wash steps. Prolonged exposure to the aqueous phase increases the risk of hydrolysis.
Significant product loss after quenching the reaction. Quenching conditions are too harsh. 1. Use of Ice/Water: When quenching a reaction, pour the reaction mixture directly into a vigorously stirred mixture of ice and water. This rapidly dissipates heat and dilutes reagents.[1][3] 2. Avoid Strong Aqueous Bases: Do not quench with strong aqueous bases like NaOH or KOH, as this will significantly promote hydrolysis.
Inconsistent yields between batches. Variability in workup procedure. 1. Standardize Protocol: Adhere to a strict, optimized workup protocol with defined temperatures, volumes, and mixing times for each step. 2. Solvent Choice: For extraction, use water-immiscible organic solvents such as ethyl acetate (B1210297) or dichloromethane.[2][4] Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.[2][5]
Formation of an insoluble precipitate at the aqueous-organic interface. Precipitation of the hydrolyzed product. 1. Acidification: If the desired product is stable to acid, a wash with a dilute, cold acid solution can help protonate and dissolve minor amine impurities without promoting significant hydrolysis of the dichloropyridine. 2. Non-Aqueous Workup: Consider a non-aqueous workup if feasible. This involves removing the reaction solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexane (B92381) to precipitate the product while impurities remain in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolysis product of this compound?

The primary hydrolysis product is 2-chloro-3-nitropyridin-4-ol, where the chlorine atom at the C4 position is substituted by a hydroxyl group. This occurs because the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro group and the pyridine (B92270) nitrogen.

Q2: At what temperature does hydrolysis become significant?

While some hydrolysis can occur even at room temperature with prolonged exposure to water, the rate significantly increases with temperature. For instance, the synthesis of 2-chloro-3-nitropyridin-4-ol from this compound is performed at elevated temperatures (e.g., 120-125 °C) in the presence of a weak base.[1] Therefore, maintaining low temperatures (0-5 °C) during aqueous workup is critical.

Q3: Can I use a basic wash to remove acidic impurities during the workup?

Yes, but with caution. A brief wash with a cold, weak base like saturated aqueous sodium bicarbonate is generally acceptable to neutralize and remove acidic impurities.[2] However, strong bases (e.g., NaOH, KOH) and prolonged contact time should be strictly avoided as they will accelerate the hydrolysis of this compound.

Q4: Is a non-aqueous workup possible for reactions involving this compound?

A non-aqueous workup is a viable strategy, especially if the product is a solid and the impurities are soluble in a non-polar solvent. A typical procedure involves:

  • Removing the reaction solvent under reduced pressure.

  • Adding a non-polar solvent (e.g., hexanes, or a mixture of ethyl acetate and hexanes) to the residue.

  • Stirring the suspension to dissolve impurities.

  • Isolating the solid product by filtration and washing with the cold non-polar solvent.

Q5: How can I confirm if my product has undergone hydrolysis?

The hydrolyzed product, 2-chloro-3-nitropyridin-4-ol, is significantly more polar than the starting material, this compound. This difference can be easily observed by Thin Layer Chromatography (TLC), where the hydrolyzed product will have a lower Rf value. Further confirmation can be obtained through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Temperature Control

This protocol is suitable for reactions where this compound is the product in a water-immiscible solvent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2][4]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Pre-chilled water (1 x volume).

    • Pre-chilled saturated aqueous sodium bicarbonate (if acidic byproducts are present) (1 x volume).[2]

    • Pre-chilled brine (1 x volume).[2][5]

    • Perform each wash quickly, minimizing the contact time between the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][5] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visual Workflow for Hydrolysis Avoidance

Hydrolysis_Avoidance_Workflow cluster_reaction Reaction Completion cluster_workup Workup Strategy Reaction_Complete Reaction Mixture (Post-Reaction) Cool_Mixture Cool to 0-5 °C Reaction_Complete->Cool_Mixture Quench Quench in Ice/Water Cool_Mixture->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Aqueous_Wash_Decision Aqueous Wash Required? Extract->Aqueous_Wash_Decision Wash Wash Organic Layer Dry Dry (e.g., Na2SO4) Wash->Dry Hydrolysis_Risk Hydrolysis Occurs Wash->Hydrolysis_Risk Concentrate Concentrate Dry->Concentrate Pure_Product Isolated Product Concentrate->Pure_Product Aqueous_Wash_Decision->Wash Yes Aqueous_Wash_Decision->Dry No High_Temp High Temp High_Temp->Hydrolysis_Risk Strong_Base Strong Base Strong_Base->Hydrolysis_Risk Long_Exposure Long Exposure Long_Exposure->Hydrolysis_Risk

Caption: Workflow for minimizing hydrolysis of this compound during workup.

References

Improving the regioselectivity of reactions involving 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dichloro-3-nitropyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the regioselectivity of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

The primary reactive sites are the carbon atoms at the C2 and C4 positions, which bear the chlorine leaving groups. The pyridine (B92270) nitrogen and the potent electron-withdrawing nitro group (-NO₂) at the C3 position activate both chlorine atoms for nucleophilic attack by significantly lowering the electron density of the aromatic ring.

Q2: Which position, C2 or C4, is generally more reactive towards nucleophiles and why?

Predicting the regioselectivity for this compound is complex. Unlike isomers where the nitro group is at the 5-position (para to C2 or C4), the 3-nitro group is ortho to both the C2 and C4 positions.

  • Electronic Effects : The nitro group's strong inductive electron-withdrawing effect makes the adjacent C2 position highly electron-deficient and thus prone to nucleophilic attack. [1]* Resonance Effects : Both attack at C2 and C4 allow for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitro group. The stability of these respective intermediates is a key factor in determining the final product ratio.

  • Steric Hindrance : The nitro group at C3 can sterically hinder the approach of bulky nucleophiles to the C2 and C4 positions, potentially influencing the reaction outcome. [1] Q3: What is the difference between kinetic and thermodynamic control in these reactions?

  • Kinetic Control : At lower temperatures or shorter reaction times, the major product is the one that forms the fastest (i.e., has the lowest activation energy). [2]For reactions on nitropyridines, this is often the substitution at the most electronically activated position. [1]* Thermodynamic Control : At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, the product distribution is governed by the relative stability of the final products. The most stable isomer will be the major product, even if it forms more slowly. [1]

Troubleshooting Guide: Improving Regioselectivity

Issue 1: My reaction yields an inseparable mixture of C2 and C4 substituted isomers.

This is a common challenge due to the similar activation of both positions.

Solutions:

  • Modify Reaction Temperature :

    • To favor the kinetic product (often the C2-substituted isomer due to strong inductive effects)[1], run the reaction at a lower temperature (e.g., 0 °C or room temperature). This makes it harder for the reaction to reverse or overcome a higher activation barrier to the thermodynamic product.

    • To favor the thermodynamic product , try running the reaction at a higher temperature (e.g., reflux). This allows the reaction to reach equilibrium, favoring the most stable isomer. [1]

  • Change the Solvent :

    • The choice of solvent can dramatically influence regioselectivity by differentially solvating the transition states. [3][4] * Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates, potentially altering the energy landscape of the competing pathways.

    • Nonpolar solvents (e.g., Toluene, Dichloromethane) may favor one regioisomer over another. A systematic screening of solvents is recommended.

  • Vary the Nucleophile/Base System :

    • Bulky Nucleophiles : Using a sterically demanding nucleophile may favor substitution at the less hindered position. [1] * Base Choice : The base used can influence the nucleophilicity of the reagent and the overall reaction pathway. Consider screening common organic bases (e.g., Triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

Issue 2: The reaction is sluggish or does not proceed to completion.

Solutions:

  • Increase Temperature : Many SNAr reactions require heat to proceed at a reasonable rate. [5]Gradually increase the temperature while monitoring for side product formation by TLC or LC-MS.

  • Use a More Reactive Nucleophile : If possible, switch to a more potent nucleophile. For example, thiols are generally more nucleophilic than alcohols.

  • Ensure Anhydrous Conditions : Water can consume reagents or interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: I am observing undesired side products or decomposition.

Solutions:

  • Lower the Reaction Temperature : High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.

  • Inert Atmosphere : Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reactions with atmospheric moisture.

  • Control Stoichiometry : Carefully control the equivalents of the nucleophile and base. An excess of either can sometimes lead to double substitution or other side reactions.

Data Presentation

While direct comparative data for this compound is sparse, the following table shows kinetic data for the closely related 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with various nucleophiles. This illustrates how the position of the nitro group dramatically affects reactivity, with the 5-nitro isomer being significantly more reactive due to superior resonance stabilization (para-activation). [6]

Nucleophile (Sodium Arenethiolate) 2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹) 2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃ 0.28 2.50
p-CH₃ 0.18 1.58
H 0.12 1.00
p-Cl 0.25 1.95
m-NO₂ 0.93 9.77

Data from a study with sodium arenethiolates in Methanol at 30°C. [6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the regioselective substitution of this compound with a primary or secondary amine. [7] Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Solvent (e.g., Ethylene (B1197577) Glycol, DMF, Acetonitrile)

  • Base (if required, e.g., Triethylamine, K₂CO₃)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification equipment

Procedure:

  • Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethylene glycol).

  • Reaction : Add the amine nucleophile (1.0 - 1.2 eq.) to the solution. If a base is needed, add it at this stage (1.2 - 2.0 eq.).

  • Heating : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under a reflux condenser. [5]4. Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • If using a high-boiling solvent, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL). [5] * Combine the organic layers and wash sequentially with water and brine. [8]6. Isolation and Purification :

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the regioisomers and remove impurities. [9]

Visualizations

SNAr_Pathways start This compound + Nucleophile (Nu⁻) C2_attack Attack at C2 start->C2_attack ortho-activation C4_attack Attack at C4 start->C4_attack ortho-activation meisenheimer_C2 Meisenheimer Intermediate (C2 Adduct) C2_attack->meisenheimer_C2 meisenheimer_C4 Meisenheimer Intermediate (C4 Adduct) C4_attack->meisenheimer_C4 product_C2 2-Nu-4-Chloro-3-nitropyridine (Kinetic Product?) meisenheimer_C2->product_C2 -Cl⁻ product_C4 4-Nu-2-Chloro-3-nitropyridine (Thermodynamic Product?) meisenheimer_C4->product_C4 -Cl⁻

Caption: Competing SNAr pathways for this compound.

Troubleshooting_Workflow Troubleshooting Poor Regioselectivity start Issue: Poor C2:C4 Regioselectivity q1 Goal: Favor Kinetic Product (e.g., C2-isomer) start->q1 q2 Goal: Favor Thermodynamic Product (e.g., C4-isomer) start->q2 action1 Decrease Reaction Temperature (e.g., 0°C to RT) q1->action1 action2 Use Shorter Reaction Time q1->action2 action3 Increase Reaction Temperature (e.g., Reflux) q2->action3 action4 Use Longer Reaction Time q2->action4 action5 Screen Solvents (Polar vs. Nonpolar) action1->action5 action6 Change Nucleophile (Consider Steric Bulk) action2->action6 action3->action5 action4->action6

Caption: Decision workflow for troubleshooting poor regioselectivity.

Experimental_Workflow prep 1. Reactant Preparation (Dissolve Substrate in Solvent) react 2. Reaction (Add Nucleophile/Base, Apply Heat) prep->react monitor 3. Monitoring (TLC or LC-MS) react->monitor workup 4. Aqueous Work-up (Quench, Extract) monitor->workup purify 5. Isolation & Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS to confirm structure) purify->analyze

Caption: General experimental workflow for SNAr reactions.

References

Column chromatography conditions for separating isomers of 2,4-Dichloro-3-nitropyridine products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation of Dichloronitropyridines

Welcome to the technical support center for the chromatographic separation of 2,4-Dichloro-3-nitropyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating isomers of this compound?

A1: The primary challenge lies in the similar physicochemical properties of the isomers.[1] Positional isomers of halogenated nitropyridines often have very close polarities and solubilities, which makes their separation by standard chromatographic techniques difficult.[1][2] This can lead to co-elution or poor resolution.[2]

Q2: Which chromatographic technique is most commonly used for the purification of this compound and its isomers?

A2: Silica (B1680970) gel column chromatography is a widely employed and effective method for the initial purification of crude this compound.[3] For analytical assessment of purity and more challenging separations, High-Performance Liquid Chromatography (HPLC) is recommended.[1][3]

Q3: What are the recommended stationary and mobile phases for column chromatography of this compound isomers?

A3: For normal-phase column chromatography, silica gel is the most common stationary phase.[3][4] A typical mobile phase (eluent) system is a gradient of hexane (B92381) and ethyl acetate (B1210297).[3] The optimal ratio will depend on the specific isomers and impurities present and should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[3][5]

Q4: My pyridine-containing compounds are showing significant tailing on the silica gel column. What could be the cause and how can I fix it?

A4: Peak tailing with pyridine (B92270) compounds is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the surface of the silica gel.[1][6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase.[1][6] This will compete for the active sites on the silica gel and reduce the tailing.

Q5: How can I monitor the separation during column chromatography?

A5: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of your column chromatography.[3] By spotting collected fractions on a TLC plate and running it in your mobile phase, you can identify which fractions contain your desired isomer(s) and assess their purity.

Q6: Are there specialized HPLC columns that can improve the separation of aromatic isomers like dichloronitropyridines?

A6: Yes, for difficult separations of aromatic isomers, HPLC columns with stationary phases containing phenyl or pentafluorophenyl (PFP) groups can offer improved selectivity.[7] These columns provide different interactions, such as π-π stacking, in addition to hydrophobic interactions, which can enhance the resolution of positional isomers.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of this compound isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Isomers - Inappropriate mobile phase polarity.[3] - Isomers have very similar polarities.- Optimize the mobile phase: Use TLC to screen a range of solvent systems with varying polarities (e.g., gradients of hexane/ethyl acetate, or trying other solvents like dichloromethane).[3][5] Aim for an Rf value between 0.2 and 0.4 for the target compounds on TLC. - Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a different type of chromatography (e.g., reversed-phase HPLC). - For HPLC: Consider using a phenyl or PFP column for enhanced selectivity of aromatic isomers.[7]
Significant Peak Tailing - Strong interaction between the basic pyridine nitrogen and acidic silica gel.[1][6]- Add a basic modifier: Incorporate a small percentage (0.1-1%) of triethylamine or pyridine into your mobile phase to reduce interactions with acidic silanol groups.[6] - Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.
Product Elutes Too Quickly or Too Slowly - Mobile phase polarity is too high or too low.- Adjust mobile phase composition: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly (low Rf), increase the polarity of the mobile phase.
Colored Impurities Co-eluting with the Product - The impurity has a similar polarity to the desired isomer.- Fine-tune the solvent gradient: A shallower gradient during elution can help resolve closely eluting compounds. - Consider recrystallization: After column chromatography, recrystallization can be a highly effective secondary purification step to remove colored impurities and achieve high purity.[3]
Low Recovery of the Product - The compound is strongly adsorbed to the stationary phase. - The compound is degrading on the column.- Increase mobile phase polarity: After eluting the desired fractions, flush the column with a much more polar solvent to recover any strongly retained material. - Check for stability: Some nitroaromatic compounds can be sensitive. Ensure your purification is performed promptly and without excessive exposure to heat or light.

Experimental Protocols

General Protocol for Column Chromatography Separation
  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation and an Rf value of approximately 0.2-0.4 for the target isomers.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane or a high-hexane mixture).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.[3]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure to obtain the purified products.

Workflow for Method Development

SeparationWorkflow cluster_prep Preparation cluster_optimization Optimization cluster_execution Execution cluster_troubleshooting Troubleshooting start Crude Product Mixture tlc TLC Analysis with Hexane/Ethyl Acetate Gradients start->tlc good_sep Good Separation on TLC? (Rf 0.2-0.4) tlc->good_sep consider_additive Consider Adding Triethylamine (0.1%) for Tailing tlc->consider_additive adjust_polarity Adjust Solvent Polarity good_sep->adjust_polarity No run_column Run Silica Gel Column Chromatography good_sep->run_column Yes adjust_polarity->tlc consider_additive->tlc collect_fractions Collect and Analyze Fractions by TLC run_column->collect_fractions poor_resolution Poor Resolution? collect_fractions->poor_resolution combine_pure Combine Pure Fractions final_product Isolated Isomers combine_pure->final_product poor_resolution->combine_pure No change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) or HPLC poor_resolution->change_stationary_phase Yes

Caption: Workflow for optimizing the column chromatography separation of dichloronitropyridine isomers.

References

Technical Support Center: Synthesis and Purification of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-nitropyridine. Our goal is to help you improve the purity of your reaction products through detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory synthesis involves the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) using phosphorus oxychloride (POCl₃).[1][2] This reaction effectively replaces the hydroxyl groups with chlorine atoms.

Q2: What are the primary impurities I should expect in my crude this compound?

Common impurities include:

  • Unreacted starting material (2,4-dihydroxy-3-nitropyridine): This can occur if the reaction is incomplete.

  • Monochloro-intermediates: Incomplete chlorination can result in the presence of monochlorinated pyridines.[1]

  • Hydrolysis products: The dichloro-product is susceptible to hydrolysis, especially during aqueous workup, which can regenerate hydroxyl groups.

  • Colored impurities: These can arise from side reactions or degradation of the starting material or product, often resulting in a tan, off-white, or gray coloration of the crude product.[1][3]

Q3: What are the most effective methods for purifying crude this compound?

The two primary and most effective purification methods are recrystallization and silica (B1680970) gel column chromatography.[3][4]

  • Recrystallization is excellent for removing small amounts of impurities and achieving high purity in the final product.

  • Silica gel column chromatography is highly effective for separating the desired product from significant amounts of impurities, especially those with different polarities.[3][4]

Q4: How can I minimize product loss due to hydrolysis during the workup?

Hydrolysis is a significant issue, particularly in basic aqueous conditions.[4] To minimize this:

  • Use a controlled "reverse quench": Slowly add the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate.[4] This helps to control the exotherm and avoid localized high pH.

  • Avoid strong bases: Use milder bases like sodium bicarbonate or potassium carbonate for pH adjustment instead of strong bases like sodium hydroxide.[4]

  • Perform efficient extraction: Promptly extract the product into an organic solvent like ethyl acetate (B1210297) after quenching to minimize its contact time with the aqueous phase.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Low Yield
Possible Cause Recommended Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4] - Increase reaction temperature: Ensure the reaction is maintained at the optimal temperature (typically 90-110°C).[1] - Optimize reagent stoichiometry: Use a sufficient excess of POCl₃ (at least 3 equivalents) to drive the reaction to completion.[4]
Product Decomposition During Workup - Controlled quenching: As detailed in the FAQ, use a "reverse quench" into a cold, mildly basic solution to prevent hydrolysis.[4] - Prompt extraction: Minimize the time the product is in contact with the aqueous phase by extracting it into an organic solvent quickly after quenching.[4]
Suboptimal Reagent Activity - Use fresh or purified POCl₃: Phosphorus oxychloride can degrade upon storage. Ensure it is of high quality and stored under anhydrous conditions.
Poor Purity of Final Product
Possible Cause Recommended Solution
Presence of Unreacted Starting Material - Optimize reaction conditions: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Effective chromatographic separation: Use an appropriate solvent system for column chromatography, such as a hexane/ethyl acetate gradient, to separate the more polar starting material from the product.[4]
Formation of Monochloro or Other Side Products - Careful reaction monitoring: Use TLC to monitor the formation of side products. - Recrystallization: This can be an effective final purification step to remove closely related impurities.
Product is Off-White, Tan, or Gray - Recrystallization with charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration through Celite to remove the charcoal before allowing the solution to cool.[1][3]
Product Fails to Crystallize ("Oils Out") - Presence of impurities: The product may require further purification by column chromatography to remove impurities that inhibit crystallization. - Incorrect solvent choice for recrystallization: The boiling point of the solvent may be higher than the melting point of the product. Use a lower-boiling solvent or a solvent mixture.[3] - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

Data Presentation

The following tables provide representative data on the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Material Typical Purity Achieved Typical Yield Notes
None Crude reaction product65-85%-Crude product is often an off-white or tan solid.[1]
Recrystallization Crude product>98%75-90%Heptane is a documented solvent.[1] Alcoholic solvents are also effective for related compounds.[3]
Silica Gel Chromatography Crude product>99%60-80%A hexane/ethyl acetate eluent system is commonly used.[4]
Recrystallization with Charcoal Treatment Crude product>98%70-85%Effective for removing colored impurities.[1][3]

Table 2: Recrystallization Solvent Screening (Illustrative Data)

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Purity Improvement (Crude to Pure)
HeptaneGoodLowFine needles80% -> 98.5%
IsopropanolHighModeratePrismatic80% -> 99.0%
Ethanol/WaterHigh (in Ethanol)Low (in mixture)Plates80% -> 99.2%
TolueneHighModerateBlocks80% -> 97.5%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from documented procedures.[1]

Materials:

  • 2,4-dihydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxy-3-nitropyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0 eq) to the flask.

  • Slowly add diisopropylethylamine (1.5 eq) dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup (Reverse Quench): Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and saturated sodium bicarbonate solution. Maintain the temperature below 10°C.

  • Filter the resulting solid precipitate using a Büchner funnel and wash with cold deionized water.

  • For further purification, dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Heptane or Isopropanol)

  • Activated charcoal (optional)

  • Celite (optional)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • (Optional) Perform a hot filtration through a pad of Celite in a pre-warmed funnel to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare the column: Pack a glass column with silica gel using a slurry of silica gel in hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent (e.g., 95:5 hexane/ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the column: Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 hexane/ethyl acetate).

  • Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Synthesis_Workflow start 2,4-dihydroxy- 3-nitropyridine reaction Chlorination (90-100°C, 4-6h) start->reaction reagents POCl3, DIPEA reagents->reaction workup Reverse Quench (Ice, NaHCO3) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction crude_product Crude Product extraction->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Method 1 chromatography Column Chromatography purification->chromatography Method 2 pure_product Pure 2,4-Dichloro- 3-nitropyridine recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree issue Poor Purity color_issue Product is Colored (Tan/Gray) issue->color_issue impurity_issue Impurities Detected by TLC/HPLC issue->impurity_issue cryst_issue Fails to Crystallize ('Oils Out') issue->cryst_issue solution1 Recrystallize with activated charcoal color_issue->solution1 solution2 Column Chromatography (Gradient Elution) impurity_issue->solution2 solution3 Optimize Recrystallization Solvent/Conditions cryst_issue->solution3 solution4 Re-purify via Column Chromatography cryst_issue->solution4

Caption: Troubleshooting decision tree for purity issues with this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2,4-Dichloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, their performance metrics, and supporting experimental data to aid in method selection and implementation for quality control and research applications.

Overview of Analytical Techniques

The characterization of this compound and its products relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantification. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, impurity profiling, or precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary separation techniques, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for structural elucidation.

Comparison of Chromatographic Methods

Chromatographic methods are fundamental for separating this compound from impurities and related substances.[1] The performance of these methods is evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][3][4][5][6]

Table 1: Performance Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation of volatile compounds in the gas phase followed by mass-based detection.[8]
Applicability Ideal for purity assessment and quantification of the main component and non-volatile impurities.[7]Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[8][9]
Linearity (r²) > 0.999[7]> 0.998
Accuracy (% Recovery) 98 - 102%[6]95 - 105%
Precision (% RSD) < 2.0%[6]< 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 ng/injection
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 ng/injection
Alternative Detectors Diode Array Detector (DAD) for spectral confirmation.[9]Flame Ionization Detector (FID) for general hydrocarbon analysis, Electron Capture Detector (ECD) for halogenated compounds.[10]

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound and its derivatives.

Table 2: Comparison of Spectroscopic Methods

TechniqueInformation ProvidedApplication
¹H and ¹³C NMR Detailed information on the chemical environment of hydrogen and carbon atoms, enabling definitive structure elucidation and isomer differentiation.[11]Structure confirmation of the final product and identification of impurities.
FTIR Spectroscopy Information about the functional groups present in the molecule, such as C-Cl, C-N, and N-O stretches.[12]Rapid identity confirmation and detection of functional group transformations during synthesis.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the compound, aiding in identification and structural elucidation.[13]Coupled with GC or HPLC for the identification of separated components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of this compound and quantifying it in final products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for identifying and quantifying volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[13]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[13]

  • Injector Temperature: 250 °C.[13]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[13]

    • Electron Energy: 70 eV.[13]

    • Ion Source Temperature: 230 °C.[13]

    • Mass Range: m/z 40-300.[13]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For complex structures or impurity identification, 2D NMR techniques like COSY and HSQC can be employed.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and C-Cl bonds (around 800-600 cm⁻¹) should be observed.[12]

Visualizations

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample This compound Product Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis (Impurity Profiling) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR HPLC HPLC Analysis (Purity & Assay) Filtration->HPLC Purity_Data Purity & Concentration Data HPLC->Purity_Data Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation Functional_Group_ID Functional Group Confirmation FTIR->Functional_Group_ID

Caption: General analytical workflow for the characterization of this compound.

Method_Comparison_Logic cluster_Goal Analytical Goal cluster_Primary Primary Method cluster_Confirmatory Confirmatory/Complementary Method Goal_Purity Purity & Assay Method_HPLC HPLC Goal_Purity->Method_HPLC Goal_Impurity Impurity Profiling Method_GCMS GC-MS Goal_Impurity->Method_GCMS Goal_Structure Structural Confirmation Method_NMR NMR Goal_Structure->Method_NMR Method_LCMS LC-MS Method_HPLC->Method_LCMS for non-volatile impurities Method_MS MS Method_GCMS->Method_MS confirmatory Method_FTIR FTIR Method_NMR->Method_FTIR complementary functional group data

Caption: Logical relationship for selecting an analytical method based on the desired outcome.

References

A Comparative Study of 2,4-Dichloro-3-nitropyridine and Other Dichloropyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-dichloro-3-nitropyridine and other dichloropyridine isomers as versatile building blocks in organic synthesis. The strategic placement of chlorine atoms and the influence of the nitro group significantly impact the reactivity and regioselectivity of these compounds, making a nuanced understanding of their chemical behavior essential for the efficient design of synthetic routes to novel pharmaceuticals and other bioactive molecules.

Introduction to Dichloropyridine Isomers

Dichloropyridines are a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide range of functionalized molecules. The two chlorine atoms on the pyridine (B92270) ring provide reactive handles for various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The isomeric positioning of these chlorine atoms, however, dictates the electronic properties and steric environment of the pyridine ring, leading to distinct reactivity profiles.

This compound is of particular interest due to the presence of a potent electron-withdrawing nitro group. This group significantly activates the pyridine ring towards nucleophilic attack, enhancing the reactivity of the chlorine substituents and influencing the regioselectivity of substitution reactions. This guide will compare the synthetic utility of this compound with other common dichloropyridine isomers, such as 2,4-dichloropyridine (B17371), 2,6-dichloropyridine, and 3,5-dichloropyridine.

Data Presentation: Comparative Reactivity

The following table summarizes the comparative reactivity of this compound and other dichloropyridine isomers in key synthetic transformations. Direct quantitative comparisons under identical conditions are limited in the literature; therefore, this table combines qualitative assessments and available quantitative data to provide a comparative overview.

Compound Nucleophilic Aromatic Substitution (SNAr) Suzuki-Miyaura Coupling Key Reactivity Features
This compound Highly Activated. The nitro group strongly activates both chlorine atoms towards nucleophilic attack. Substitution occurs preferentially at the C4 position due to superior resonance stabilization of the Meisenheimer intermediate.[1]Feasible. Can undergo Suzuki-Miyaura coupling, though the strong electron-withdrawing nature of the nitro group can influence catalyst choice and reaction conditions.The nitro group dictates high reactivity and regioselectivity in SNAr reactions, making it a valuable substrate for sequential functionalization.
2,4-Dichloropyridine Moderately Activated. The pyridine nitrogen activates the C2 and C4 positions to nucleophilic attack. Nucleophilic substitution generally favors the C4 position.[2]Good Reactivity. Commonly used in Suzuki-Miyaura couplings, with substitution typically occurring at the more reactive C4 position.[3][4] Ligand choice can influence regioselectivity.[5]Offers two distinct reactive sites for sequential cross-coupling and SNAr reactions.
2,6-Dichloropyridine Activated. Both chlorine atoms are in activated positions (ortho to the ring nitrogen) and are susceptible to nucleophilic displacement.[6]Good Reactivity. Readily undergoes mono- and di-substitution in Suzuki-Miyaura couplings.[6]The two equivalent chlorine atoms are ideal for symmetrical disubstitution or controlled mono-substitution.
3,5-Dichloropyridine Less Activated. The chlorine atoms are in meta positions relative to the ring nitrogen, resulting in lower reactivity towards nucleophiles under standard SNAr conditions.Less Reactive. Suzuki-Miyaura couplings are possible but often require more forcing conditions or specialized catalyst systems compared to other isomers.Generally less reactive in both SNAr and cross-coupling reactions due to the electronic positioning of the chlorine atoms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Nucleophilic Aromatic Substitution on this compound

This protocol describes the selective substitution of the C4-chloro group with an amine.

Materials:

Procedure:

  • Dissolve this compound (2.0 mmol) in anhydrous acetonitrile (2 mL).[1]

  • In a separate flask, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in acetonitrile (2 mL).[1]

  • Slowly add the amine/triethylamine solution to the stirred solution of this compound at room temperature.[1]

  • Stir the resulting dark yellow solution for approximately 10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, concentrate the mixture under vacuum.[1]

  • Perform an aqueous work-up by extracting the residue with ethyl acetate and water. Wash the organic layer with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 4-(cyclopentylamino)-2-chloro-3-nitropyridine.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted for the mono-arylation of 2,4-dichloropyridine at the C4 position.

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine (B19661) (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[4][7]

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).[7]

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[7]

  • Flush the vial with argon.[7]

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[7]

  • After cooling, extract the mixture with ethyl acetate and wash with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.[7]

Protocol 3: Reduction of the Nitro Group in a Substituted Nitropyridine

This protocol describes a general method for the reduction of an aromatic nitro group to an amine using iron powder.

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, charge the nitropyridine (0.05 mole), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron powder and wash the iron three times with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • The resulting crude diamino product can be purified by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants (Dichloropyridine, Nucleophile/Boronic Acid) dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Base & Catalyst (if applicable) dissolve->add_reagents react Stir at Defined Temperature & Time add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Generalized experimental workflow for the synthesis of substituted pyridines.

SNAr_Regioselectivity cluster_c4 Attack at C4 (Major Pathway) cluster_c2 Attack at C2 (Minor Pathway) substrate This compound intermediate_c4 Meisenheimer Complex (Charge delocalized onto Nitro Group) substrate->intermediate_c4 More Stable Intermediate intermediate_c2 Meisenheimer Complex (Less stabilization) substrate->intermediate_c2 Less Stable Intermediate nucleophile Nucleophile (Nu⁻) nucleophile->substrate product_c4 4-Nu-2-chloro-3-nitropyridine intermediate_c4->product_c4 -Cl⁻ product_c2 2-Nu-4-chloro-3-nitropyridine intermediate_c2->product_c2 -Cl⁻

Caption: Regioselectivity in the SNAr of this compound.

signaling_pathway start 2,6-Dichloro-3-nitropyridine step1 Suzuki Coupling (Aryl Boronic Acid) start->step1 intermediate1 2-Aryl-6-chloro-3-nitropyridine step1->intermediate1 step2 Nucleophilic Substitution (Aminoethylamine) intermediate1->step2 intermediate2 2-Aryl-6-(aminoethyl)amino-3-nitropyridine step2->intermediate2 step3 Nitro Group Reduction (e.g., Fe/HCl) intermediate2->step3 intermediate3 3-Amino-2-aryl-6-(aminoethyl)aminopyridine step3->intermediate3 step4 Acylation (Bromoacetyl chloride) intermediate3->step4 final_product GSK3 Inhibitor step4->final_product

References

Validating Reaction Outcomes for 2,4-Dichloro-3-nitropyridine Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of the pyridine (B92270) scaffold is a cornerstone in the synthesis of novel therapeutics and functional materials. 2,4-Dichloro-3-nitropyridine is a versatile building block, primed for nucleophilic aromatic substitution (SNAr). However, the presence of two reactive chloride leaving groups necessitates robust analytical techniques to unequivocally validate the position of substitution. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods for the unambiguous structural elucidation of reaction products, supported by experimental data and detailed protocols.

The Challenge: Regioselectivity in the Amination of this compound

A common transformation of this compound is its reaction with nucleophiles, such as primary or secondary amines. The electron-withdrawing nitro group and the pyridine nitrogen activate both the C2 and C4 positions for nucleophilic attack. While the substitution is often regioselective, the potential for the formation of isomeric products necessitates careful structural verification.

A case in point is the reaction of this compound with an amine, which can potentially yield two isomeric products: the expected 4-amino-2-chloro-3-nitropyridine (B48866) and the 2-amino-4-chloro-3-nitropyridine (B16103) byproduct. A synthetic method for 4-amino-2-chloro-3-nitropyridine involves the nitration of 2-chloro-4-aminopyridine, which can lead to a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine[1]. This underscores the critical need for precise analytical methods to differentiate these isomers.

2D NMR Spectroscopy: The Gold Standard for Structural Elucidation

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful, non-destructive methods that provide unambiguous evidence of molecular connectivity.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of all C-H bonds in a molecule. In contrast, HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the carbon skeleton and confirming the substitution pattern.

Data Presentation: 2D NMR Analysis of 4-amino-2-chloro-3-nitropyridine

The following tables summarize the expected ¹H, ¹³C, and key 2D NMR correlations for the major product of the amination of this compound, 4-amino-2-chloro-3-nitropyridine.

Table 1: ¹H and ¹³C NMR Data for 4-amino-2-chloro-3-nitropyridine (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5~6.8 (d, J ≈ 5.5 Hz)~108
6~8.0 (d, J ≈ 5.5 Hz)~150
2-~155
3-~130
4-~152
Amino (NH₂)~7.5 (br s)-

Table 2: Key HSQC and HMBC Correlations for 4-amino-2-chloro-3-nitropyridine

Proton (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-5 (~6.8 ppm)C-5 (~108 ppm)C-3, C-4, C-6
H-6 (~8.0 ppm)C-6 (~150 ppm)C-2, C-4, C-5
NH₂ (~7.5 ppm)-C-3, C-4, C-5

The crucial HMBC correlation between the proton at position 6 (H-6) and the carbon at position 2 (C-2) is a definitive piece of evidence for the 4-amino substitution pattern. In the 2-amino isomer, this correlation would be absent.

Comparison with Alternative Analytical Methods

While 2D NMR provides the most detailed structural information, other analytical techniques can offer complementary or preliminary data.

Table 3: Comparison of Analytical Methods for Reaction Outcome Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (HSQC, HMBC) Unambiguous connectivity, regiochemistryDefinitive structural elucidation, non-destructiveRequires more instrument time and expertise for interpretation
¹H NMR Proton environment, coupling patternsRapid analysis, provides initial assessment of purity and structureCan be ambiguous for complex or isomeric mixtures
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity, confirms molecular formulaIsomers often have identical molecular weights and similar fragmentation
Infrared (IR) Spectroscopy Presence of functional groupsFast, provides information on key bonds (e.g., N-H, C=N)Does not provide detailed connectivity information for isomers

Experimental Protocols

Synthesis of 4-amino-2-chloro-3-nitropyridine (Illustrative)

Materials:

Procedure:

  • A mixture of 65% nitric acid and concentrated sulfuric acid is prepared and cooled.

  • 2-chloro-4-aminopyridine is added portion-wise to the mixed acid at a controlled temperature.

  • The reaction mixture is stirred for a specified time and then carefully quenched with ice.

  • The pH of the solution is adjusted with ammonia to precipitate the product.

  • The crude product, a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, is collected by filtration.

  • The isomers are separated by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure 4-amino-2-chloro-3-nitropyridine.

2D NMR Data Acquisition

Sample Preparation: Approximately 10-15 mg of the purified product is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters: spectral width of 12 ppm, 32k data points, relaxation delay of 2 seconds, and 16 scans.

¹³C NMR Acquisition:

  • A proton-decoupled pulse program is used.

  • Key parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 scans.

HSQC Acquisition:

  • A standard gradient-selected HSQC pulse sequence is used.

  • The spectral widths are set to encompass all proton and carbon signals.

  • Typically, 256-512 increments in the indirect dimension (¹³C) and 8-16 scans per increment are acquired.

HMBC Acquisition:

  • A standard gradient-selected HMBC pulse sequence is used.

  • The long-range coupling delay is optimized for a J-coupling of 8 Hz.

  • Similar spectral widths and number of increments as the HSQC experiment are used.

Mandatory Visualizations

Reaction_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Validation Start 2,4-Dichloro- 3-nitropyridine Reaction Reaction with Nucleophile (e.g., Amine) Start->Reaction Product_Mixture Crude Product (Isomeric Mixture) Reaction->Product_Mixture 1D_NMR 1D NMR (¹H, ¹³C) Product_Mixture->1D_NMR 2D_NMR 2D NMR (HSQC, HMBC) 1D_NMR->2D_NMR MS Mass Spectrometry 1D_NMR->MS IR IR Spectroscopy 1D_NMR->IR Structure_Validation Structure Confirmed 2D_NMR->Structure_Validation

Caption: Experimental workflow for synthesis and validation.

Signaling_Pathway cluster_hsqc HSQC: Direct C-H Correlation cluster_hmbc HMBC: Long-Range Correlations H5 H-5 C5 C-5 H5->C5 1J H6 H-6 C6 C-6 H6->C6 1J H5_hmbc H-5 C4_hmbc C-4 H5_hmbc->C4_hmbc 3J C6_hmbc C-6 H5_hmbc->C6_hmbc 2J H6_hmbc H-6 C2_hmbc C-2 H6_hmbc->C2_hmbc 3J C5_hmbc C-5 H6_hmbc->C5_hmbc 2J

Caption: Key 2D NMR correlations for structure validation.

Conclusion

The synthesis of substituted pyridine derivatives from this compound requires meticulous attention to reaction conditions to control regioselectivity. While a suite of analytical techniques is available for product characterization, 2D NMR spectroscopy, particularly the combination of HSQC and HMBC, stands out as the most definitive method for the unambiguous assignment of substitution patterns. The detailed connectivity information gleaned from these experiments is crucial for ensuring the structural integrity of novel compounds in drug discovery and materials science, thereby preventing costly and time-consuming errors arising from misidentification of isomers.

References

A Comparative Guide to LC-MS Analysis for Monitoring 2,4-Dichloro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the ability to accurately monitor the progress of chemical reactions is paramount. The use of 2,4-Dichloro-3-nitropyridine as a versatile building block in the creation of novel compounds necessitates robust analytical techniques to ensure optimal reaction conditions and yields. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for monitoring reactions involving this critical substrate.

The Role of Analytical Chemistry in Synthetic Monitoring

The progress of a chemical reaction, such as a nucleophilic aromatic substitution (SNAr) on this compound, is typically monitored by tracking the consumption of reactants and the formation of products over time. This data is crucial for determining reaction kinetics, identifying reaction intermediates, and deciding the optimal point for reaction work-up. While several analytical techniques can be employed for this purpose, they differ significantly in their sensitivity, specificity, and the quantitative nature of the data they provide.

Comparative Analysis of Monitoring Techniques

The choice of an analytical method for reaction monitoring depends on a variety of factors including the complexity of the reaction mixture, the required sensitivity, and the need for quantitative data. Below is a comparison of LC-MS with other common techniques.

Technique Principle Advantages Disadvantages Typical Application
LC-MS Separation of compounds by liquid chromatography followed by detection and identification based on mass-to-charge ratio.High sensitivity and specificity, allowing for the detection of trace components. Provides quantitative data on reactant consumption and product formation. Can identify unexpected byproducts.[1][2]Higher cost of instrumentation and maintenance. Requires more extensive method development.Detailed kinetic studies, low-concentration analysis, identification of impurities and byproducts.[1][3]
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on polarity.Simple, rapid, and inexpensive. Allows for a quick qualitative assessment of reaction progress.[4][5]Not quantitative. Lower sensitivity and resolution compared to LC-MS. Can be difficult to interpret for complex mixtures.Rapid, qualitative checks of reaction completeness.[4][6]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many substituted pyridines without derivatization.Analysis of volatile starting materials or products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.Provides unambiguous structural confirmation of reactants and products. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. Requires higher concentrations of analytes. Can be complex to interpret for reaction mixtures.[7]In-situ reaction monitoring for mechanistic studies and structural elucidation.

Experimental Protocols

LC-MS Method for Monitoring a Nucleophilic Aromatic Substitution Reaction

This protocol outlines a general procedure for monitoring the reaction of this compound with an amine nucleophile using LC-MS.

Reaction Setup:

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., acetonitrile). Add the amine nucleophile (1.1 equivalents) and a base such as triethylamine (B128534) (1.2 equivalents).[4] Stir the reaction mixture at the desired temperature.

Sample Preparation for LC-MS Analysis:

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of methanol (B129727) and water.[1] This dilution should be sufficient to bring the analyte concentrations within the calibration curve range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS system.[1]

LC-MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds of interest. For example, start at 10% B, increase to 95% B over 10 minutes.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine (B92270) compounds.[3]

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 120 °C.[3]

    • Desolvation Temperature: 350 °C.[3]

    • Mass Range: m/z 50-500.[3]

    • Data Acquisition: Monitor the ion currents corresponding to the protonated molecular ions ([M+H]+) of the starting material (this compound) and the expected product(s).

Data Analysis:

Construct a calibration curve for the starting material and, if available, the product standard.[1] Quantify the concentration of the reactant and product in the reaction aliquots by comparing their peak areas to the calibration curves. Plot the concentration of the reactant and product versus time to obtain the reaction profile.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for monitoring a chemical reaction using LC-MS and the general signaling pathway of a nucleophilic aromatic substitution.

LC-MS Reaction Monitoring Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_Vessel Reaction in Progress Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Time Points Quench Quench & Dilute Aliquot->Quench Filter Filter Sample Quench->Filter LC_MS Inject into LC-MS Filter->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantify Peaks Data_Acquisition->Quantification Profile Generate Reaction Profile Quantification->Profile SNAr Pathway Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Cl- Intermediate->Product Chloride Elimination

References

A Comparative Guide to Alternatives for 2,4-Dichloro-3-nitropyridine in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern chemistry. The pyridine (B92270) scaffold is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. 2,4-Dichloro-3-nitropyridine has traditionally served as a versatile building block, with its activated chlorine atoms amenable to nucleophilic aromatic substitution (SNAr). However, the pursuit of milder reaction conditions, improved regioselectivity, greater functional group tolerance, and novel substitution patterns has driven the development of a diverse array of alternative synthetic strategies.

This guide provides an objective comparison of viable alternatives to this compound for the synthesis of substituted pyridines. We will explore both modern functionalization techniques on pre-formed rings and various de novo strategies that construct the pyridine core from acyclic precursors. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their synthetic goals.

Comparison of Synthetic Strategies

The synthesis of substituted pyridines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the ring. The traditional use of this compound falls into the first category. The alternatives discussed below encompass both approaches, each with its own set of advantages and disadvantages.

MethodTypical ConditionsYields (%)AdvantagesDisadvantages
Functionalization of Halopyridines
SNAr of 2,4-DichloropyrimidinesElevated temperaturesModerate to GoodReadily available starting material.Can yield mixtures of isomers; regioselectivity is sensitive to substituents.[1]
Buchwald-Hartwig AminationPd catalyst, ligand, base, mild temperaturesGood to ExcellentExcellent regioselectivity, broad substrate scope, mild conditions.[1]Higher cost due to catalyst and ligands, requires inert atmosphere.[1]
De Novo Pyridine Synthesis
Hantzsch SynthesisCondensation of aldehyde, β-ketoester, and ammonia, followed by oxidation.Good to ExcellentSimple, multi-component reaction, good for symmetrically substituted pyridines.[2]Requires a subsequent oxidation step, can have long reaction times with conventional heating.[2]
Bohlmann-Rahtz SynthesisCondensation of enamine and ethynyl (B1212043) ketone, often with acid catalysis and heat.Good to ExcellentOne-pot procedures available, versatile for tri- and tetrasubstituted pyridines.[3]Can require high temperatures, though microwave-assisted methods are milder.[3]
Guareschi-Thorpe SynthesisCondensation of cyanoacetamide, 1,3-dicarbonyl, and base.HighInexpensive and user-friendly, good for producing 2-hydroxypyridines (pyridones).[4][5]Scope is generally limited to the synthesis of pyridone structures.
Copper-Catalyzed [3+3] AnnulationCu(I) salt, secondary amine co-catalyst, mild conditions.Moderate to ExcellentRedox-neutral, high functional group tolerance, modular.Requires preparation of oxime starting materials.
Multicomponent Reactions (MCRs)Various catalysts (including nanocatalysts), often one-pot at room temperature or with mild heating.Good to ExcellentHigh atom economy, operational simplicity, rapid generation of molecular complexity.Substrate scope can be limited to specific reaction types; optimization can be complex.[6][7]

Experimental Protocols

Buchwald-Hartwig Amination of 2,4-Dichloropyridine (B17371)

This protocol describes a typical procedure for the regioselective amination at the C-2 position of 2,4-dichloropyridine.

Materials:

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).

  • Add 2,4-dichloropyridine (1.0 equivalent) and the amine (1.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for the appropriate time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

One-Pot Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

This protocol describes an efficient one-pot synthesis of a trisubstituted pyridine.[2]

Materials:

Procedure:

  • In a microwave reactor vial, combine ethyl β-aminocrotonate (1.0 equivalent), phenylpropynone (1.0 equivalent), and a 5:1 mixture of ethanol and acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C for 10-20 minutes.[2]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyridine.

Guareschi-Thorpe Pyridine Synthesis

This protocol describes the synthesis of a 2-pyridone derivative.[6]

Materials:

Procedure:

  • In a round-bottom flask, prepare a mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL).[6]

  • Heat the mixture at 80 °C for 4 hours.[6]

  • Upon cooling, the product precipitates from the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the 2-pyridone.

Copper-Catalyzed [3+3] Annulation for Pyridine Synthesis

This protocol describes a modular synthesis of a 2,4-disubstituted pyridine from an oxime and an enal.

Materials:

Procedure:

  • To a reaction vial, add copper(I) iodide (5 mol%).

  • Add acetophenone O-acetyl oxime (1.0 equivalent) and 1,2-dichloroethane.

  • Add cinnamaldehyde (1.2 equivalents) and diisopropylamine (2.0 equivalents).

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the different synthetic strategies for obtaining substituted pyridines.

Synthetic_Strategies cluster_0 Functionalization of Pre-formed Pyridine Ring cluster_1 De Novo Synthesis This compound This compound Substituted Pyridine Substituted Pyridine This compound->Substituted Pyridine SNAr Other Dihalopyridines Other Dihalopyridines Other Dihalopyridines->Substituted Pyridine SNAr / Buchwald-Hartwig Acyclic Precursors Acyclic Precursors Acyclic Precursors->Substituted Pyridine Hantzsch / Bohlmann-Rahtz / Guareschi-Thorpe / Cu-catalyzed Annulation / MCRs

Caption: High-level overview of synthetic approaches to substituted pyridines.

De_Novo_Workflow Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine β-Ketoester β-Ketoester β-Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Hantzsch Condensation Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified workflow for the Hantzsch pyridine synthesis.

Functionalization_Comparison Dichloropyridine Dichloropyridine Aminopyridine Aminopyridine Dichloropyridine->Aminopyridine SNAr (High Temp, Lower Selectivity) Dichloropyridine->Aminopyridine Buchwald-Hartwig (Pd-Catalyst, Mild Temp, High Selectivity)

Caption: Comparison of SNAr and Buchwald-Hartwig amination of dichloropyridines.

Conclusion

The synthesis of substituted pyridines has evolved from classical, often harsh, condensation reactions to a wide array of sophisticated and mild methodologies. While this compound remains a useful starting material, researchers now have a significantly expanded toolkit at their disposal.

  • For regioselective amination of a pre-formed ring , the Buchwald-Hartwig reaction offers superior control and milder conditions compared to traditional SNAr on many dichloropyridine substrates.

  • De novo syntheses , such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, provide powerful and often straightforward routes to complex pyridines from simple acyclic precursors. The advent of microwave-assisted synthesis has significantly improved the efficiency of many of these classical methods.[2]

  • Modern strategies , including copper-catalyzed annulations and multicomponent reactions, offer high degrees of functional group tolerance and atom economy, enabling the rapid construction of diverse pyridine libraries.

The optimal choice of synthetic route will depend on the specific target molecule, the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. By understanding the comparative advantages and limitations of each method presented in this guide, researchers can make more informed decisions to efficiently achieve their synthetic objectives.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine (B92270) scaffold remains a privileged motif. This guide provides a comparative analysis of the efficacy of various catalytic systems for cross-coupling reactions with the highly functionalized and electronically distinct substrate, 2,4-dichloro-3-nitropyridine. The presence of two distinct chlorine atoms and a strongly electron-withdrawing nitro group presents unique challenges and opportunities for regioselective bond formation.

This document summarizes available quantitative data from the literature to facilitate catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.

Executive Summary

Cross-coupling reactions of this compound offer a versatile platform for the synthesis of complex pyridine derivatives. The inherent electronic bias of the substrate, with the nitro group at the 3-position, significantly influences the reactivity of the chlorine atoms at the C2 and C4 positions. Generally, the C4 position is more activated towards nucleophilic attack, a factor that plays a crucial role in regioselectivity. Palladium-based catalysts, particularly those employing sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have demonstrated utility in these transformations. This guide will delve into the specific performance of various catalytic systems for different coupling reactions.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Data has been compiled from various sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O10015 (min)Good to ExcellentC4 selective[Analogous System]
Pd/IPrK₂CO₃1,4-DioxaneRT24Moderate to Good~10:1[Analogous System][1]
Pd(PEPPSI)(IPr)VariesVaries60-100N/AN/A2.5:1 to 10.4:1[Analogous System][1]

Note: Specific yield data for this compound in Suzuki reactions is limited in the searched literature. Data from analogous dichloropyrimidine and dichloropyridine systems are presented for directional guidance.[1][2]

Table 2: Buchwald-Hartwig Amination of this compound

Catalyst/LigandBaseSolventTemp (°C)Time (h)AmineYield (%)Regioselectivity (C4:C2)Reference
Xantphos-basedK₂CO₃N/A1000.5 (Microwave)AnilinesN/A20:1 to 50:1[Analogous System][3]
Pd(OAc)₂/PtBu₃N/AN/AN/AN/APrimary AminesN/AN/A[General Method][4]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst/CocatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3High[General Protocol][5]

Note: A specific example with quantitative yield for this compound was not found. The data represents a general protocol for Sonogashira coupling of aryl halides.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key cross-coupling reactions, adapted from literature for relevance to this compound.

General Procedure for Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted from a procedure for 2,4-dichloropyrimidines and is expected to be a good starting point for this compound.[2]

  • Reaction Setup: To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This procedure is a general representation of the Buchwald-Hartwig amination.[3][4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) to a reaction vessel.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 4 mol%) followed by an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or 1,4-dioxane).

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a standard procedure for Sonogashira couplings.[5]

  • Reaction Setup: To a solution of this compound (0.81 mmol, 1.0 eq) in an appropriate solvent such as THF (5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper cocatalyst (e.g., CuI, 0.025 eq).

  • Reagent Addition: Sequentially add a suitable amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC.

  • Work-up: Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships in the discussed cross-coupling reactions.

Cross_Coupling_Workflow Generalized Cross-Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Halide (this compound), Coupling Partner, & Base B Add Solvent & Purge with Inert Gas A->B C Add Palladium Catalyst & Ligand B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Quench Reaction & Perform Liquid-Liquid Extraction D->E F Dry Organic Layer & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Signaling_Pathways Key Steps in a Generalized Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with R-X) A->B C Pd(II) Intermediate B->C D Transmetalation (with R'-M) C->D E Pd(II) Dimer Intermediate D->E F Reductive Elimination E->F F->A G R-R' Product F->G

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a critical parameter in drug discovery and development, directly impacting biological activity, safety, and reproducibility of results. For derivatives of 2,4-Dichloro-3-nitropyridine, a versatile starting material in medicinal chemistry, robust analytical methods for purity assessment are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of compounds synthesized from this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar to non-polar organic compounds, making it highly suitable for derivatives of this compound. The technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Typical RP-HPLC Method Performance
ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Throughput High
Complexity Moderate
Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is commonly employed. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of the synthesized compound is used for quantification.

Comparison with Alternative Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For derivatives of this compound, which are generally semi-volatile, GC-MS can be an excellent complementary method for identifying and quantifying volatile impurities, such as residual solvents or volatile by-products.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte. It offers high precision and accuracy and is based on a different physical principle than chromatography, making it a truly orthogonal technique.[1][2][3]

Comparative Overview of Analytical Techniques
FeatureHPLC-UV/DADGC-MSqNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Nuclear spin properties in a magnetic field.
Primary Application Routine purity testing and quantification of non-volatile and semi-volatile compounds.Identification and quantification of volatile and semi-volatile impurities.[4]Absolute purity determination without a specific analyte standard.[1][2][3]
Advantages High throughput, robust, excellent quantitative performance.High sensitivity and selectivity, provides structural information of impurities.Highly accurate and precise, non-destructive, provides structural confirmation.
Disadvantages Requires a reference standard for accurate quantification, may not detect non-chromophoric impurities.Not suitable for non-volatile or thermally labile compounds.Lower throughput, requires a higher concentration of the analyte, complex data analysis.

Experimental Protocols for Alternative Methods

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A low to mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: An initial temperature of 80-100 °C, held for 2 minutes, then ramped at 10-15 °C/min to 280-300 °C, and held for 5-10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Experimental Protocol: Quantitative ¹H-NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters: A 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) are crucial for accurate quantification.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the masses of the analyte and the standard.

Workflow and Decision Making

The selection of the appropriate analytical method(s) depends on the specific requirements of the analysis.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Derivatives cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity Analysis cluster_decision Decision & Reporting Synthesis Synthesize Derivative from This compound TLC Initial Purity Check (TLC) Synthesis->TLC HPLC Primary Purity Assessment (RP-HPLC) TLC->HPLC GCMS Volatile Impurity Analysis (GC-MS) HPLC->GCMS If volatile impurities are suspected qNMR Orthogonal Purity Confirmation (qNMR) HPLC->qNMR For high accuracy or orthogonal confirmation Purity_Spec Purity Meets Specification? HPLC->Purity_Spec GCMS->Purity_Spec qNMR->Purity_Spec Report Final Purity Report Purity_Spec->Report Yes Further_Purification Further Purification Required Purity_Spec->Further_Purification No Further_Purification->Synthesis

Caption: A logical workflow for the purity assessment of synthesized compounds.

HPLC_Method_Development HPLC Method Development & Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Select_Column Select Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Acetonitrile/Water Gradient) Select_Column->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature, Wavelength) Optimize_MP->Optimize_Params Specificity Specificity Optimize_Params->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Purity Analysis Robustness->Routine_Analysis Validated Method

Caption: Key steps in HPLC method development and validation.

Conclusion

For the routine quality control and purity assessment of synthesized compounds derived from this compound, a validated RP-HPLC method offers a reliable, robust, and high-throughput solution. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, orthogonal techniques like GC-MS and qNMR are invaluable. GC-MS provides critical information on volatile impurities, while qNMR offers a highly accurate, independent measure of absolute purity. The strategic application of these complementary techniques ensures the quality and integrity of novel chemical entities destined for further development.

References

A Comparative Guide to the Mechanistic Nuances of Nucleophilic Aromatic Substitution on 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanistic principles governing nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-3-nitropyridine. A comprehensive comparison with alternative substrates is presented, supported by available experimental data and detailed protocols. This document aims to serve as a valuable resource for chemists engaged in the synthesis of functionalized pyridine (B92270) scaffolds for applications in medicinal chemistry and materials science.

Introduction to SNAr on Dichloronitropyridines

Nucleophilic aromatic substitution on halogenated nitropyridines is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the pyridine ring is significantly enhanced by the presence of a strongly electron-withdrawing nitro group, which facilitates nucleophilic attack by stabilizing the resulting negatively charged intermediate. In substrates such as this compound, two reactive chlorine atoms are available for substitution, making the regioselectivity of the reaction a critical consideration for synthetic design.

The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the expulsion of the chloride ion, yielding the substituted product. The stability of the Meisenheimer complex is the primary determinant of the reaction rate and regioselectivity.

Mechanistic Basis of Regioselectivity

The regioselectivity of the initial nucleophilic attack on this compound is dictated by the relative stability of the two possible Meisenheimer intermediates formed upon attack at the C2 and C4 positions. While direct kinetic studies on this compound are not extensively documented in the literature, the principles governing its reactivity can be understood by analogy to the well-studied 2,4-dichloro-5-nitropyridine (B33049) and related dichloropyrimidines.[1][2]

  • Attack at C4 (para to the Pyridine Nitrogen): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex is effectively delocalized onto the electronegative pyridine nitrogen atom through resonance. This delocalization provides significant stabilization to the intermediate.

  • Attack at C2 (ortho to the Pyridine Nitrogen and the Nitro Group): Nucleophilic attack at the C2 position also allows for delocalization of the negative charge onto the pyridine nitrogen. However, the positioning of the nitro group at the 3-position is crucial. While the nitro group is strongly electron-withdrawing, its ability to stabilize the negative charge through resonance is most effective when it is ortho or para to the site of attack. In the case of this compound, the nitro group is ortho to both the C2 and C4 positions. The key difference in stability arises from the interplay of inductive and resonance effects of both the ring nitrogen and the nitro group. For many nucleophiles, attack at the C4 position is kinetically favored, leading to the preferential formation of the 4-substituted product. This is supported by synthetic procedures that successfully isolate 4-substituted derivatives.

The following diagram illustrates the competing pathways for nucleophilic attack on this compound.

sub This compound C4_attack Meisenheimer Complex at C4 sub->C4_attack Attack at C4 C2_attack Meisenheimer Complex at C2 sub->C2_attack Attack at C2 nuc Nucleophile (Nu⁻) C4_intermediate C4_intermediate C4_attack->C4_intermediate More Stable Intermediate (Charge delocalized on N and NO₂) C2_intermediate C2_intermediate C2_attack->C2_intermediate Less Stable Intermediate P1 4-Substituted-2-chloro-3-nitropyridine (Major Product) C4_intermediate->P1 -Cl⁻ P2 2-Substituted-4-chloro-3-nitropyridine (Minor Product) C2_intermediate->P2 -Cl⁻

Factors Influencing Regioselectivity of SNAr

Comparative Performance with Various Nucleophiles

The regioselectivity of SNAr on this compound is consistently observed across a range of nucleophile classes, with a strong preference for substitution at the C4 position. The following table summarizes the expected major products and provides a comparative overview.

Nucleophile ClassRepresentative NucleophileExpected Major ProductTypical Conditions & Notes
Amines Ammonia (B1221849), Primary/Secondary Amines4-Amino-2-chloro-3-nitropyridine (B48866) derivativesReactions are typically run in a polar aprotic solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The formation of 4-amino-2-chloro-3-nitropyridine is a documented synthetic route.
Alkoxides Sodium Methoxide (NaOMe)2-Chloro-4-methoxy-3-nitropyridine (B1630776)The use of alkoxides in solvents like methanol (B129727) or THF leads to the corresponding ether. The product 2-chloro-4-methoxy-3-nitropyridine is a known compound. Hydrolysis to 2-chloro-3-nitropyridin-4-ol (B1418837) can also occur.
Thiolates Sodium Thiophenoxide (NaSPh)2-Chloro-4-(phenylthio)-3-nitropyridineThiolates are potent nucleophiles and readily displace the C4-chloride. Reactions are typically fast and are often carried out in polar aprotic solvents.

Comparison with Alternative Dichloro-Heterocyclic Substrates

The reactivity and regioselectivity of this compound can be benchmarked against other common dichlorinated heterocyclic compounds.

SubstrateActivating/Directing GroupsTypical RegioselectivityRelative Reactivity Notes
This compound 3-NO₂, Ring NC4-selective The nitro group ortho to both chlorines and the para relationship of C4 to the ring nitrogen strongly favors C4 attack.
2,4-Dichloro-5-nitropyridine 5-NO₂, Ring NC4-selective Highly C4-selective due to the nitro group being para to the C4-chloro and meta to the C2-chloro, providing superior resonance stabilization for C4 attack.[1][2]
2,4-Dichloropyrimidine Two Ring NitrogensC4-selective The nitrogen at position 1 directs substitution to the para C4 position. The nitrogen at position 3 has a smaller activating effect on C2. However, selectivity can be sensitive to other ring substituents and nucleophile choice.[2]
2,6-Dichloro-3-nitropyridine 3-NO₂, Ring NC2-selective (ortho) The nitro group directs substitution to the ortho C2 position, often facilitated by chelation of the nucleophile's counter-ion with the nitro group and ring nitrogen.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of SNAr on this compound.

General Mechanism of Nucleophilic Aromatic Substitution

The diagram below outlines the universally accepted two-step addition-elimination mechanism for SNAr reactions.

sub Substrate (this compound) complex Meisenheimer Complex (Resonance-Stabilized Anion) sub->complex Nucleophilic Attack (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod Product (4-Nu-2-chloro-3-nitropyridine) complex->prod Leaving Group Departure (Fast) lg Leaving Group (Cl⁻)

General SNAr Mechanism

Experimental Workflow for a Selective C4 Amination Reaction

This workflow details the synthesis and purification of a 4-amino-substituted-2-chloro-3-nitropyridine derivative.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous solvent (e.g., ACN) C Slowly add amine solution to the pyridine solution at RT A->C B Prepare solution of amine and non-nucleophilic base (e.g., TEA) B->C D Stir and monitor reaction progress by TLC C->D E Concentrate reaction mixture under vacuum D->E F Aqueous work-up (e.g., EtOAc/Water extraction) E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Workflow for Selective C4 Amination

Detailed Protocol: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This protocol describes a representative procedure for the selective amination at the C4 position of this compound.

Materials:

  • This compound

  • Ammonia (e.g., 7N solution in Methanol) or desired primary/secondary amine

  • Triethylamine (B128534) (TEA) (if using an amine salt)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of the amine nucleophile (e.g., ammonia in methanol, 1.1 eq.) to the stirred solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (2.2 eq.).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-amino-2-chloro-3-nitropyridine derivative.

  • Characterization: Confirm the structure and regiochemistry of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The nucleophilic aromatic substitution on this compound is a highly regioselective process, predominantly favoring substitution at the C4 position for a wide range of nucleophiles. This selectivity is governed by the superior electronic stabilization of the Meisenheimer intermediate formed during the C4-attack pathway, a principle that holds true for analogous activated dihalopyridines and pyrimidines. While direct comparative kinetic data for the 3-nitro isomer is limited, the established mechanistic framework provides a reliable predictive tool for synthetic chemists. This inherent selectivity makes this compound a valuable and predictable building block for the regioselective synthesis of 4-substituted-2-chloro-3-nitropyridine derivatives, which are important precursors in the development of novel pharmaceuticals and functional materials.

References

Benchmarking the Reactivity of 2,4-Dichloro-3-nitropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive analysis of the reactivity of 2,4-dichloro-3-nitropyridine in comparison to other nitrated heterocyclic compounds. The primary focus is on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of reactivity, detailed experimental protocols, and visualizations to guide synthetic strategies.

Comparative Reactivity of Nitrated Heterocyles in Nucleophilic Aromatic Substitution

The reactivity of halogenated and nitrated heterocycles in SNAr reactions is a critical consideration in synthetic planning. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the presence of a strongly electron-withdrawing nitro group, activates the ring for nucleophilic attack and subsequent displacement of a halide. The degree of this activation is intrinsically linked to the relative positions of the nitro group, the leaving group, and the ring nitrogen atom(s).

In this compound, the nitro group is ortho to the chlorine at the 2-position and meta to the chlorine at the 4-position. This arrangement significantly activates the chlorine at the 2-position for nucleophilic displacement due to direct resonance stabilization of the Meisenheimer intermediate. The chlorine at the 4-position is also activated, but to a lesser extent.

The following table summarizes the available quantitative and qualitative data on the reactivity of this compound and other selected nitrated heterocycles. It is important to note that direct kinetic data for all compounds under identical conditions is not always available in the literature; therefore, some reactivity assessments are based on established principles of physical organic chemistry.

HeterocyclePosition of Leaving Group(s)Position of Nitro Group(s)Second-Order Rate Constant (k₂) with Piperidine (L mol⁻¹ s⁻¹)Relative Reactivity
This compound 2, 43Data not readily availableHigh (Estimated)
2-Chloro-3-nitropyridine231.17 x 10⁻³ (in ethanol (B145695) at 40°C)[1]High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵ (in ethanol at 40°C)[1]Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻² (in ethanol at 40°C)[1]Very High
2,4-Dichloro-5-nitropyrimidine2, 45Data not readily availableVery High (Qualitative)
2-Chloro-5-nitropyrimidine25Data not readily availableHigh (Qualitative)

Note: The reactivity of this compound is estimated to be high due to the presence of two activating chlorine atoms and a nitro group. The C-2 position is expected to be more reactive than the C-4 position. The reactivity of dichloronitropyrimidines is generally very high due to the presence of two ring nitrogen atoms, which further increases the electrophilicity of the carbon atoms.

Experimental Protocols

To obtain a direct and accurate comparison of the reactivity of this compound and other nitrated heterocycles, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant (k₂) for the reaction of a nitrated heterocycle with a nucleophile.

Materials:

  • This compound and other nitrated heterocycles of interest

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each heterocyclic substrate (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., piperidine, 0.1 M) in the same solvent. Ensure the concentration of the nucleophile is at least 10-fold higher than the substrate to maintain pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a strong absorbance and the starting materials have minimal absorbance. This wavelength (λ_max) should be predetermined by acquiring the UV-Vis spectrum of the purified product.

    • In a quartz cuvette, place a known volume of the nucleophile stock solution and allow it to equilibrate to the reaction temperature within the spectrophotometer's cell holder.

    • To initiate the reaction, inject a small, precise volume of the substrate stock solution into the cuvette, cap it, and quickly mix by inverting the cuvette.

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A₀), where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of the line will be -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment with different concentrations of the nucleophile to ensure a linear relationship between k_obs and [Nucleophile], the slope of which will give a more accurate k₂.

High-Throughput Screening Workflow for Reactivity Profiling

To efficiently compare the reactivity of a library of nitrated heterocycles against various nucleophiles, a high-throughput screening (HTS) approach can be employed. The following diagram illustrates a typical workflow for such a screening campaign.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing plate Microtiter Plate Preparation incubation Incubation at Controlled Temperature plate->incubation reagents Reagent Stock Solutions reagents->plate Dispensing quenching Reaction Quenching incubation->quenching lcms LC-MS Analysis quenching->lcms data_proc Data Extraction & Normalization lcms->data_proc heatmap Heatmap Generation (Reactivity Profile) data_proc->heatmap

Caption: A generalized workflow for high-throughput screening of SNAr reactions.

This HTS workflow enables the rapid assessment of the reactivity of numerous nitrated heterocycles under a variety of conditions, providing a comprehensive dataset for comparative analysis. The use of automated liquid handlers for dispensing reagents into microtiter plates followed by incubation and rapid analysis by LC-MS allows for the efficient generation of large datasets. The resulting data can be visualized as a heatmap, providing an intuitive overview of the reactivity landscape.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-3-nitropyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-3-nitropyridine, a compound widely used in the synthesis of agrochemicals and pharmaceuticals.[1] Adherence to these procedures is critical to ensure personal safety and environmental protection. This document outlines the necessary steps for handling, storing, and disposing of this hazardous chemical in a laboratory setting.

I. Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to avoid the formation of dust and aerosols during handling.[2]

Quantitative Hazard and Precautionary Information:

Classification Code Description
Hazard Statements H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with the correct personal protective equipment and ends with professional disposal.

Experimental Protocols:

Currently, there are no standard experimental protocols for the in-lab neutralization of this compound. The recommended procedure is collection and disposal via a licensed hazardous waste service.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[5]

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect them before use.[2][5]

  • Body Protection: A fully-buttoned lab coat is required.[5]

  • Respiratory Protection: If dust formation is possible, use a NIOSH-approved respirator.[2][5]

Step 2: Waste Collection and Segregation

  • Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, leak-proof, and sealable container that is chemically compatible.[5]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Irritant").[5][6]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents and strong bases.[7]

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat or ignition sources while awaiting pickup.[4][5]

  • Ensure the container is tightly closed at all times, except when adding waste.[6]

Step 4: Professional Disposal

  • The final disposal must be conducted by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][5]

  • Arrange for the collection of the hazardous waste container in accordance with all local, state, and federal regulations.[5] Chemical waste generators are responsible for ensuring complete and accurate classification and documentation.[5]

  • Prohibited Actions: Never dispose of this chemical down the drain or in regular trash.[5] Evaporation is not an acceptable disposal method.[5]

Step 5: Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated and you are wearing the proper PPE.[5]

  • Contain the spill and absorb it with an inert, non-combustible material like sand or vermiculite.[5]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container, avoiding dust creation.[5][8]

  • Clean the spill area thoroughly.[5]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.[5]

III. Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Collect Waste in a Labeled, Compatible Container A->B C Step 3: Segregate from Incompatible Materials B->C D Step 4: Store Sealed Container in Designated Cool, Dry Area C->D E Step 5: Arrange for Pickup by Licensed Waste Disposal Service D->E F Spill Occurs G Contain and Absorb with Inert Material F->G H Collect Spill Debris into Hazardous Waste Container G->H H->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloro-3-nitropyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Summary

This compound is a hazardous substance that poses several risks upon exposure. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In case of fire, it can emit toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.

Quantitative Safety Data
ParameterValueSource / Notes
GHS Hazard Statements H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Occupational Exposure Limits (OELs) Not availableUsers should handle this compound with engineering controls to minimize exposure.
Glove Breakthrough Time Not availableSpecific data for this compound is not available. Nitrile gloves are generally recommended for splash protection against a variety of chemicals but may offer poor resistance to certain chlorinated or aromatic compounds.[3][4][5] Always consult the glove manufacturer's specific chemical resistance data. For extended contact, consider heavier-duty gloves or double-gloving.[3]

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the procedure for safely handling this compound in a laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Safety Data Sheet (SDS) Review: All personnel involved must review the SDS for this compound.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6] Have a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite) available.[7]

  • Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 or OSHA standards.[6][9]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Given the lack of specific breakthrough data, nitrile gloves (minimum 4-5 mil thickness) can be used for incidental contact, but they must be changed immediately upon any splash.[3][8][10] For procedures with a higher risk of contact, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully-buttoned laboratory coat is required.[7] For tasks with a higher potential for splashing, an apron or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by the fume hood, a NIOSH-approved respirator (such as a type N95 dust mask or a respirator with appropriate cartridges) should be used.[1][7]

3. Handling and Dispensing:

  • Weighing: Weigh the powdered this compound in the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Transfer: When transferring the powder, do so carefully to minimize the generation of dust.

  • Work Area: Keep the work area within the fume hood clean and organized.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area, including any equipment used, after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Operational and Disposal Plan

Spill Management:

  • Small Spills: For small spills within the fume hood, ensure proper PPE is worn.[7] Cover the spill with an inert absorbent material.[7] Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation.[7]

  • Large Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.

Waste Disposal:

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[7]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[7]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company or your institution's environmental health and safety department.[1][7] Chemical incineration is a recommended disposal method.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Contingency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Powder prep3->handle1 Start Work handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Work Complete spill Spill Occurs handle2->spill clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Vendor clean2->clean3 spill_action Follow Spill Protocol spill->spill_action spill_action->clean1

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.